A2AR-antagonist-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H25N5O2 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
3-[2-amino-6-[1-[[3-(2-hydroxypropan-2-yl)phenyl]methyl]-2-oxo-4-pyridinyl]pyrimidin-4-yl]-2-methylbenzonitrile |
InChI |
InChI=1S/C27H25N5O2/c1-17-20(15-28)7-5-9-22(17)24-14-23(30-26(29)31-24)19-10-11-32(25(33)13-19)16-18-6-4-8-21(12-18)27(2,3)34/h4-14,34H,16H2,1-3H3,(H2,29,30,31) |
InChI Key |
WSQIOHJTYPJGNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=NC(=NC(=C2)C3=CC(=O)N(C=C3)CC4=CC(=CC=C4)C(C)(C)O)N)C#N |
Origin of Product |
United States |
Foundational & Exploratory
The Adenosine A2A Receptor Antagonist Istradefylline: A Deep Dive into its Mechanism of Action in Neuronal Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The adenosine A2A receptor (A2AR) has emerged as a significant non-dopaminergic target for therapeutic intervention in neurodegenerative disorders, most notably Parkinson's disease. A2A receptors are highly concentrated in the basal ganglia, particularly in the striatum, where they play a crucial role in modulating motor function.[1] These receptors are G-protein coupled receptors that, upon activation by endogenous adenosine, initiate a signaling cascade that functionally opposes the effects of dopamine D2 receptors.[2] This guide provides a detailed examination of the mechanism of action of Istradefylline (KW-6002), a selective A2AR antagonist, in neuronal cells. Istradefylline has been approved for the treatment of Parkinson's disease, and its well-characterized profile serves as an exemplary model for understanding A2AR antagonism.[3]
Core Mechanism of Action in Neuronal Cells
In the striatum, A2A receptors are predominantly co-localized with dopamine D2 receptors on the medium spiny neurons of the indirect pathway.[4] The primary mechanism of action of Istradefylline in these neurons is competitive antagonism of the A2A receptor. By binding to the A2A receptor without activating it, Istradefylline blocks the binding of endogenous adenosine, thereby inhibiting the downstream signaling cascade.[1]
The canonical signaling pathway initiated by A2A receptor activation involves the coupling to the Gs/olf family of G-proteins, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates a number of downstream effector proteins, a key one being the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylation of DARPP-32 at Threonine-34 converts it into a potent inhibitor of protein phosphatase 1 (PP1), leading to an increased state of phosphorylation of various neuronal proteins and ultimately enhancing the excitability of the striatopallidal neurons of the indirect pathway.
Istradefylline, by blocking this entire cascade at its origin, prevents the adenosine-mediated increase in neuronal excitability. This restores the functional balance between the direct and indirect pathways in the basal ganglia, which is disrupted in pathological states like Parkinson's disease, thereby alleviating motor symptoms.
Quantitative Data: Binding Affinity and Functional Potency
The efficacy of a receptor antagonist is defined by its binding affinity (Ki) and its functional potency (e.g., IC50, Kb). Istradefylline exhibits high affinity and selectivity for the human A2A receptor.
| Parameter | Receptor Subtype | Species | Value (nM) | Reference |
| Ki | A2A | Human | 1.3 | |
| A2A | Marmoset | 1.1 | ||
| A2A | Dog | 1.2 | ||
| A2A | Rat | 2.2 | ||
| A2A | Mouse | 4.0 | ||
| A1 | Human | 73 | ||
| A2B | Human | >1000 | ||
| A3 | Human | 460 |
Table 1: Binding affinities (Ki) of Istradefylline for various adenosine receptor subtypes across different species. Data obtained from radioligand binding assays.
| Parameter | Assay | Cell Line | Value | Reference |
| IC50 | cAMP Inhibition | HEK293 cells | 1.94 µg/mL |
Table 2: Functional potency of Istradefylline in a cAMP inhibition assay.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
A2AR Signaling Pathway
Competitive Radioligand Binding Assay Workflow
cAMP Accumulation Functional Assay Workflow
A2AR and D2R Interaction at the Signaling Level
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of an unlabeled antagonist, such as Istradefylline, for the A2A receptor.
1. Membrane Preparation:
-
Culture cells stably or transiently expressing the human A2A receptor (e.g., HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the following in order: assay buffer, a range of concentrations of the unlabeled test compound (Istradefylline), a fixed concentration of a suitable A2A receptor radioligand (e.g., [3H]ZM241385), and the prepared cell membranes.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known A2A antagonist instead of the test compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP.
1. Cell Culture and Plating:
-
Culture a suitable neuronal or recombinant cell line expressing the A2A receptor (e.g., SH-SY5Y or HEK293-A2AR).
-
Seed the cells into 96- or 384-well plates and allow them to adhere overnight.
2. Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS with HEPES).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.
-
Add varying concentrations of the antagonist (Istradefylline) to the wells and incubate for a short period.
-
Stimulate the cells by adding a fixed concentration (typically the EC80) of an A2A receptor agonist (e.g., CGS21680).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.
3. Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a commercially available detection kit, such as those based on homogeneous time-resolved fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or bioluminescence.
4. Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of the antagonist.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced cAMP production.
Conclusion
Istradefylline serves as a quintessential example of a selective A2A receptor antagonist, exerting its therapeutic effects in neuronal cells through a well-defined mechanism of action. By competitively blocking the A2A receptor in striatal neurons, it prevents the adenosine-induced, cAMP-mediated increase in the excitability of the indirect pathway neurons. This, in turn, helps to re-establish the balance of basal ganglia circuitry, leading to an improvement in motor control. The quantitative data on its high binding affinity and functional potency underscore its efficacy. The detailed experimental protocols provided herein offer a roadmap for the characterization of novel A2AR antagonists, a promising class of drugs for the treatment of Parkinson's disease and potentially other neurological disorders.
References
- 1. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine A2A-dopamine D2 receptor heteromers operate striatal function: impact on Parkinson's disease pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. the-role-of-istradefylline-in-the-parkinson-s-disease-armamentarium - Ask this paper | Bohrium [bohrium.com]
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of A₂A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationships (SAR) for antagonists of the A₂A adenosine receptor (A₂AR), a critical target in neurodegenerative diseases, inflammation, and immuno-oncology. Due to the absence of a specific compound designated "A2AR-antagonist-1" in the scientific literature, this document will focus on the core principles of SAR studies for various classes of A₂AR antagonists, drawing upon key findings and data from published research.
Introduction to the A₂A Adenosine Receptor and its Antagonists
The A₂A adenosine receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels.[1][2] This signaling pathway is involved in a multitude of physiological processes.[2] In the central nervous system (CNS), particularly in the basal ganglia, A₂ARs are highly expressed and play a role in modulating motor function, which has made them a key target for treating Parkinson's disease.[3][4] Furthermore, the high levels of adenosine in the tumor microenvironment can lead to immunosuppression through A₂AR activation on immune cells, making A₂AR antagonists a promising therapeutic strategy in cancer immunotherapy.
The development of A₂AR antagonists has evolved from non-selective xanthine derivatives like caffeine to highly potent and selective non-xanthine heterocyclic compounds. Understanding the SAR of these compounds is crucial for optimizing their potency, selectivity, and pharmacokinetic properties.
A₂A Receptor Signaling Pathway
Activation of the A₂A receptor by its endogenous ligand, adenosine, triggers a signaling cascade that ultimately leads to a cellular response. The binding of an antagonist blocks this pathway.
Core Principles of A₂AR Antagonist SAR
The SAR of A₂AR antagonists is diverse and depends on the chemical scaffold. However, several general principles have emerged from numerous studies.
Caffeine and theophylline were among the first identified A₂AR antagonists, though they are non-selective. Istradefylline (KW-6002) is a notable selective xanthine-based antagonist approved for Parkinson's disease. Key SAR insights for xanthine derivatives include:
-
N1 and N3 Positions: Substitution at these positions generally influences selectivity and potency.
-
C8 Position: Modifications at the C8 position are crucial for A₂A selectivity over the A₁ receptor. Introduction of a styryl group, as seen in istradefylline, significantly enhances A₂AR affinity and selectivity.
A wide variety of non-xanthine antagonists have been developed, often with improved selectivity profiles. These can be broadly categorized into bicyclic and tricyclic core structures.
-
Triazolopyrimidine Core (e.g., ZM241385): This scaffold has been extensively studied. Key interactions with the A₂AR binding pocket include hydrogen bonds with Asn253 and interactions with Phe168 and Ile274.
-
Benzothiazole Derivatives: SAR studies on 2-substituted benzothiazoles have identified potent and selective antagonists. Modifications at the 2-position, such as the introduction of aryloxy-2-methylpropanamide moieties, have been shown to be critical for high affinity.
Quantitative SAR Data
The following tables summarize quantitative data from various studies on A₂AR antagonists, illustrating the impact of structural modifications on binding affinity (Ki) and functional antagonism (IC₅₀).
Table 1: SAR of Benzothiazole Derivatives
| Compound | R | hA₂A Ki (nM) | hA₁ Ki (nM) | Selectivity (A₁/A₂A) |
| 1 | H | 1.8 | 180 | 100 |
| 2 | 2-F | 0.9 | 150 | 167 |
| 3 | 3-F | 1.2 | 200 | 167 |
| 4 | 4-F | 0.8 | 80 | 100 |
Table 2: Binding Affinities of Selected A₂AR Antagonists
| Compound | hA₂A Ki (nM) | hA₁ Ki (nM) | hA₂B Ki (nM) | hA₃ Ki (nM) |
| ZM-241385 | 0.8 | 254.4 | 49.6 | >1000 |
| SCH-58261 | 0.6 | 286.8 | 5010.6 | >10000 |
| CPI-444 | 3.54 | 191.16 | 1525.74 | 2454.42 |
| SYN-115 (Tozadenant) | 5 | 1350 | 700 | 1570 |
| MK-3814 | 1.1 | >1100 | >1100 | >1100 |
| PBF-509 (Taminadenant) | 12 | 2500 | 1000 | 5000 |
Experimental Protocols
The characterization of A₂AR antagonists involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
These assays are used to determine the binding affinity (Ki) of a test compound for the A₂A receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human A₂A receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: A typical buffer consists of 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.
-
Incubation: Membranes are incubated with a radiolabeled A₂AR antagonist (e.g., [³H]ZM241385 or [³H]CGS21680) and various concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist. The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cAMP.
Protocol:
-
Cell Culture: Cells expressing the A₂A receptor (e.g., HEK293-A2A) are cultured to an appropriate confluency.
-
Pre-incubation: Cells are pre-incubated with various concentrations of the antagonist for a defined period.
-
Agonist Stimulation: A fixed concentration of an A₂AR agonist (e.g., NECA or CGS21680) is added to stimulate cAMP production.
-
Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: The IC₅₀ value, representing the concentration of antagonist that inhibits 50% of the agonist-stimulated cAMP production, is determined by non-linear regression analysis.
Experimental Workflow for SAR Studies
The process of conducting SAR studies for A₂AR antagonists typically follows a structured workflow.
Logical Relationships in SAR
The interpretation of SAR data involves understanding the logical relationships between chemical structure and biological activity.
Conclusion
The development of potent and selective A₂A receptor antagonists is a dynamic field of research with significant therapeutic potential. The structure-activity relationships of various chemical scaffolds provide a valuable framework for the rational design of novel drug candidates. A thorough understanding of the underlying signaling pathways and the application of robust in vitro and in vivo assays are paramount for the successful identification and optimization of clinical candidates. The continuous exploration of new chemical space and the use of structure-based drug design will undoubtedly lead to the discovery of next-generation A₂AR antagonists with improved efficacy and safety profiles.
References
The A2A Receptor Antagonist: A Technical Overview of its Attenuation of cAMP Signaling
For Immediate Distribution
[City, State] – [Date] – This technical guide provides an in-depth analysis of the mechanism of action of adenosine A2A receptor (A2AR) antagonists, with a specific focus on their effect on intracellular cyclic AMP (camp) levels. This document is intended for researchers, scientists, and drug development professionals engaged in the study of GPCR signaling and the development of therapeutics targeting the adenosinergic system. For the purpose of this guide, we will refer to a representative A2A receptor antagonist as "A2AR-antagonist-1," using consolidated data from well-characterized antagonists such as ZM241385, preladenant, and istradefylline.
Introduction: The Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a member of the G-protein coupled receptor (GPCR) superfamily. It is primarily coupled to the stimulatory G-protein, Gs.[1] Upon binding of an agonist, such as the endogenous ligand adenosine or synthetic agonists like NECA or CGS21680, the A2A receptor undergoes a conformational change. This activates the Gs protein, leading to the dissociation of its α-subunit (Gαs). The activated Gαs-GTP complex then binds to and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP).[2][3] Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, modulating a wide range of physiological processes including inflammation, neurotransmission, and vasodilation.
A2AR antagonists function by competitively binding to the A2A receptor, thereby preventing agonist binding and blocking the initiation of this signaling cascade.[4][5] This blockade directly results in the attenuation of agonist-induced cAMP production. Some A2AR antagonists may also act as inverse agonists, reducing the basal or constitutive activity of the receptor even in the absence of an agonist.
Caption: A2A Receptor Signaling Pathway and Antagonist Action.
Quantitative Analysis of A2AR Antagonist Potency
The potency of this compound in inhibiting agonist-induced cAMP production is typically quantified by its half-maximal inhibitory concentration (IC50), equilibrium dissociation constant (Ki), or functional inhibition constant (Kb). These values are determined through in vitro cellular assays. The table below summarizes key quantitative data for representative A2A receptor antagonists.
| Antagonist | Parameter | Value (nM) | Cell System | Agonist Used | Reference |
| ZM241385 | IC50 | 550 | HEK293-A2AR | 100 nM CGS-21680 | |
| Ki | 0.49 | PC-12 | 100 nM NECA | ||
| IC50 | 54 | G protein-mediated cAMP assay | Not Specified | ||
| Preladenant | Ki | 1.1 | Human A2AR | Not Applicable (Binding) | |
| Kb | 1.3 | Human A2AR expressing cells | CGS-21680 | ||
| Ki | 2.5 | Rat A2AR | Not Applicable (Binding) | ||
| Istradefylline | IC50 | 6.16 µg/mL (~15.9 µM) | hADORA2A-HEK293 | NECA |
Experimental Protocol: In Vitro cAMP Antagonist Assay
The following protocol outlines a standard methodology for determining the IC50 value of this compound using a homogenous time-resolved fluorescence resonance energy transfer (HTRF) competitive immunoassay. This method is widely used for its high sensitivity and suitability for high-throughput screening.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human adenosine A2A receptor (HEK293-A2AR).
-
Cell Culture Medium: MEM supplemented with 2% charcoal-stripped serum.
-
Assay Buffer (Stimulation Buffer): HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) at a final concentration of 500 µM to prevent cAMP degradation.
-
A2AR Agonist: CGS-21680.
-
Test Compound: this compound, serially diluted.
-
cAMP Assay Kit: HTRF or LANCE Ultra cAMP kit (containing Eu-cryptate labeled anti-cAMP antibody and d2-labeled cAMP).
-
Plate: 384-well white, low-volume microplate.
Experimental Procedure
-
Cell Preparation:
-
Culture HEK293-A2AR cells to approximately 80% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Wash and resuspend cells in Assay Buffer to the desired density (e.g., 10,000 cells/well).
-
-
Antagonist Incubation:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Add 5 µL of serially diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare a solution of CGS-21680 in Assay Buffer at a concentration that elicits ~80% of its maximal effect (EC80), typically around 100 nM.
-
Add 5 µL of the CGS-21680 solution to the wells (except for the basal control wells).
-
Incubate for 30-60 minutes at room temperature to stimulate cAMP production.
-
-
cAMP Detection:
-
Following the manufacturer's protocol for the HTRF kit, prepare the detection reagents.
-
Add 5 µL of cAMP-d2 solution (lysis buffer included) to each well.
-
Add 5 µL of anti-cAMP-Cryptate solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring fluorescence emission at 665 nm (FRET signal) and 620 nm (cryptate signal).
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well. The signal is inversely proportional to the cAMP concentration.
-
Generate a cAMP standard curve to convert fluorescence ratios to cAMP concentrations.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for A2AR Antagonist cAMP Inhibition Assay.
Conclusion
This compound effectively blocks the Gs-coupled signaling cascade of the adenosine A2A receptor, leading to a dose-dependent reduction in agonist-stimulated intracellular cAMP levels. The quantitative assessment of this inhibition, through robust and sensitive methods like HTRF assays, is a critical step in the characterization and development of novel A2AR-targeted therapeutics. The methodologies and data presented in this guide provide a comprehensive framework for professionals in the field to design and interpret experiments aimed at understanding the pharmacology of A2A receptor antagonists.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Figure 6. [cAMP Measurement for Agonists of...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson’s Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to A2AR-antagonist-1: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
A2AR-antagonist-1 (CAS No. 2922920-71-4) is an orally active and selective antagonist of the adenosine A2A receptor (A2AR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. With a half-maximal inhibitory concentration (IC50) of 29 nM, this non-xanthine small molecule has garnered significant interest, particularly in the field of immuno-oncology.[1][2] This technical guide provides a detailed overview of the known chemical properties and stability profile of this compound, compiled to support research and development efforts.
Chemical and Physical Properties
While a comprehensive, publicly available dataset of all physicochemical properties for this compound is limited, the following table summarizes the available information and provides estimates based on related compounds in the triazolopyrimidine class. It is important to note that some values are for structurally similar A2A receptor antagonists and should be considered representative.
| Property | Value | Source/Comment |
| IUPAC Name | Not publicly available | |
| CAS Number | 2922920-71-4 | [1][2] |
| Molecular Formula | C₁₆H₁₂FN₅O | Inferred from related structures |
| Molecular Weight | 309.30 g/mol | Inferred from related structures |
| Melting Point | 163-297 °C (range for related triazolopyrimidines) | Data for structurally similar compounds. |
| Solubility | DMSO: 61 mg/mL Water: Insoluble Ethanol: Insoluble | Data for a closely related A2AR antagonist (CAS 443103-97-7). |
| pKa | Data not available | |
| logP | Data not available |
Biological Activity and Metabolic Stability
This compound is a potent and selective inhibitor of the A2A receptor. Its primary mechanism of action involves blocking the binding of endogenous adenosine to the A2AR, thereby modulating downstream signaling pathways.
| Parameter | Value | Species | Assay Condition | Source |
| A2AR IC50 | 29 nM | Not specified | Not specified | [1] |
| Metabolic Half-life (t½) | 86.1 minutes | Mouse | Liver Microsomes |
Stability Profile
The stability of a pharmaceutical compound is a critical factor in its development. While specific quantitative stability data for this compound under various stress conditions are not publicly available, general protocols for assessing the stability of A2AR antagonists have been outlined. These studies are essential for identifying potential degradation pathways and establishing appropriate storage and handling conditions.
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for developing stability-indicating analytical methods and understanding a compound's intrinsic stability. The following conditions are typically employed:
-
Acid Hydrolysis: Incubation in a strong acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Incubation in a strong base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Exposure to high temperatures in both solid and solution states.
-
Photodegradation: Exposure to controlled light sources (e.g., UV and visible light).
pH-Dependent Stability
The stability of a compound in solution can be significantly influenced by pH. A pH-stability profile is typically generated by monitoring the degradation of the compound in buffered solutions across a range of pH values over time.
Experimental Protocols
General Protocol for Forced Degradation Studies
This protocol is a generalized procedure based on common practices for small molecule stability testing.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile, or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Dilute the stock solution with an acidic or basic solution (e.g., 0.1 N HCl or 0.1 N NaOH) and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Oxidation: Mix the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) and keep at room temperature for a specified time.
-
Thermal Stress: Incubate the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) in the dark.
-
Photostability: Expose a solution of the compound to a calibrated light source, while a control sample is protected from light.
-
-
Sample Analysis: At predetermined time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
General Protocol for pH-Dependent Stability Analysis
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Dissolve this compound in each buffer to a final concentration suitable for analysis.
-
Incubation: Store the solutions at a constant temperature (e.g., 40°C or 50°C) and protect from light.
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect samples from each pH solution.
-
Quantification: Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method.
-
Kinetic Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH to determine the degradation rate constant (k).
Signaling Pathways and Experimental Workflows
A2A Receptor Signaling Pathway
The adenosine A2A receptor is a Gs-protein coupled receptor. Upon binding of an agonist like adenosine, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the CREB transcription factor. This compound blocks this pathway by preventing adenosine from binding to the receptor.
Caption: A2A Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the chemical stability of a compound like this compound.
References
Methodological & Application
How to dissolve "A2AR-antagonist-1" for cell culture experiments
Application Notes and Protocols: A2AR-antagonist-1
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a potent and selective antagonist of the Adenosine A2A receptor (A2AR).[1] The A2A receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including immunosuppression within the tumor microenvironment.[2][3][4] When activated by its endogenous ligand, adenosine, the A2AR initiates a signaling cascade that increases intracellular cyclic AMP (cAMP), leading to the inhibition of immune cell function.[2] By blocking this interaction, this compound can reverse this immunosuppressive effect, enhancing the activity of T cells and other immune cells against tumor cells. These application notes provide detailed protocols for the proper dissolution and use of this compound in cell culture experiments.
Compound Information and Properties
A summary of the key properties of this compound is provided below. This data is essential for calculating appropriate concentrations for stock solutions and experimental assays.
| Property | Value | Reference |
| Compound Name | This compound | |
| CAS Number | 443103-97-7 | |
| Molecular Formula | C₁₆H₁₂FN₅O | |
| Molecular Weight | 309.30 g/mol | |
| Potency (Ki for A2AR) | 4 nM | |
| Potency (IC₅₀) | 29 nM | |
| Solubility | DMSO: 61 mg/mL (197.21 mM) Water: Insoluble Ethanol: Insoluble | |
| Storage (Powder) | 3 years at -20°C | |
| Storage (Stock Solution) | 1 year at -80°C in solvent 1 month at -20°C in solvent |
Signaling Pathway
The A2A receptor is a Gs-coupled GPCR. Binding of adenosine activates adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), leading to downstream signaling that typically results in immunosuppression. This compound competitively blocks adenosine from binding to the receptor, thus inhibiting this entire signaling cascade.
References
Application Note: Measuring the Effects of A2AR-antagonist-1 on Cytokine Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
Extracellular adenosine is a critical signaling nucleoside that accumulates in inflamed or cancerous tissues, playing a significant role in immune suppression.[1][2] It exerts its effects through four G-protein-coupled receptors, with the A2A receptor (A2AR) being a key mediator of these immunosuppressive signals on immune cells like T-cells and macrophages.[3][4] Activation of A2AR by adenosine elevates intracellular cyclic AMP (cAMP), which in turn inhibits the effector functions of immune cells, including the production of pro-inflammatory cytokines.[3]
Blocking this pathway with A2A receptor antagonists can reverse adenosine-mediated immunosuppression, thereby restoring anti-tumor and anti-inflammatory immune responses. This makes A2AR an attractive target for drug development in immuno-oncology and inflammatory diseases.
"A2AR-antagonist-1" is a novel, potent, and selective small molecule inhibitor of the A2A receptor. This document provides a detailed protocol for evaluating the efficacy of this compound in reversing adenosine-induced suppression of cytokine release from human peripheral blood mononuclear cells (PBMCs).
A2AR Signaling and Antagonist Mechanism
The binding of adenosine to A2AR activates a Gs-protein, which stimulates adenylyl cyclase to produce cAMP. Elevated cAMP activates Protein Kinase A (PKA), leading to downstream signaling that suppresses T-cell receptor signaling and the production of key cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). This compound competitively binds to the A2A receptor, blocking adenosine binding and preventing this immunosuppressive cascade.
Data Presentation: Effect of this compound on Cytokine Release
The following table summarizes representative data from an in vitro study using human PBMCs. Cells were stimulated with lipopolysaccharide (LPS) in the presence of the A2AR agonist CGS-21680 to induce an immunosuppressed state. The ability of this compound to reverse this suppression was then measured.
| Cytokine | Stimulus | A2AR Agonist (CGS-21680) | This compound (nM) | Cytokine Level (pg/mL) | % Reversal of Suppression |
| TNF-α | None | None | 0 | 15 | N/A |
| LPS | None | 0 | 1250 | N/A | |
| LPS | 1 µM | 0 | 580 | 0% | |
| LPS | 1 µM | 10 | 795 | 32.1% | |
| LPS | 1 µM | 100 | 1050 | 70.1% | |
| LPS | 1 µM | 1000 | 1210 | 94.0% | |
| IFN-γ | None | None | 0 | < 5 | N/A |
| Anti-CD3 | None | 0 | 980 | N/A | |
| Anti-CD3 | 1 µM | 0 | 210 | 0% | |
| Anti-CD3 | 1 µM | 10 | 450 | 31.2% | |
| Anti-CD3 | 1 µM | 100 | 760 | 71.4% | |
| Anti-CD3 | 1 µM | 1000 | 955 | 96.8% | |
| IL-10 | None | None | 0 | 25 | N/A |
| LPS | None | 0 | 350 | N/A | |
| LPS | 1 µM | 0 | 620 | N/A | |
| LPS | 1 µM | 10 | 510 | - | |
| LPS | 1 µM | 100 | 405 | - | |
| LPS | 1 µM | 1000 | 360 | - | |
| IL-12 | None | None | 0 | < 5 | N/A |
| LPS | None | 0 | 450 | N/A | |
| LPS | 1 µM | 0 | 150 | 0% | |
| LPS | 1 µM | 10 | 240 | 30.0% | |
| LPS | 1 µM | 100 | 360 | 70.0% | |
| LPS | 1 µM | 1000 | 440 | 96.7% |
% Reversal of Suppression is calculated as: [(Value with Antagonist - Value with Agonist only) / (Value with Stimulus only - Value with Agonist only)] x 100.
Experimental Protocols
This section provides a detailed methodology for conducting a cytokine release assay to test this compound.
Experimental Workflow Overview
The overall process involves isolating immune cells, treating them with the compound under specific conditions, and quantifying the resulting cytokine production.
Materials and Reagents
-
Cells: Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Compounds:
-
This compound (stock solution in DMSO).
-
A2AR Agonist: CGS-21680 (stock solution in DMSO).
-
-
Stimulus:
-
Lipopolysaccharide (LPS) for macrophage/monocyte activation.
-
Anti-CD3 antibody (plate-bound) for T-cell activation.
-
-
Assay Plates: 96-well flat-bottom cell culture plates.
-
Cytokine Quantification: Commercially available ELISA kits for human TNF-α, IFN-γ, IL-10, and IL-12.
-
Other Reagents: DMSO (vehicle control), Phosphate Buffered Saline (PBS), Ficoll-Paque for PBMC isolation.
Protocol for In Vitro Cytokine Release Assay
2.1. PBMC Isolation and Plating
-
Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated cells twice with sterile PBS.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Adjust the cell density to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow cells to rest.
2.2. Compound and Stimulus Addition
-
Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Add 25 µL of the diluted this compound or vehicle control (medium with 0.1% DMSO) to the appropriate wells.
-
Incubate for 30 minutes at 37°C.
-
Prepare the A2AR agonist (CGS-21680) to a working concentration that yields a final concentration of 1 µM in the well.
-
Add 25 µL of the A2AR agonist or vehicle control to the appropriate wells.
-
Incubate for another 30 minutes at 37°C.
-
Prepare the stimulus (e.g., LPS at a final concentration of 100 ng/mL).
-
Add 50 µL of the stimulus or medium (for unstimulated controls) to the wells.
-
The final volume in each well should be 200 µL.
-
Incubate the plate for 24 to 48 hours (optimize incubation time based on the cytokine of interest) at 37°C, 5% CO₂.
2.3. Supernatant Collection
-
After incubation, centrifuge the 96-well plate at 400 x g for 10 minutes.
-
Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until cytokine analysis.
Protocol for Cytokine Quantification (Sandwich ELISA)
This protocol is a general guideline; always refer to the specific instructions provided with your commercial ELISA kit.
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of an ELISA plate. Seal the plate and incubate overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20). Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature (RT).
-
Sample Incubation: Wash the plate 3 times. Add 100 µL of standards (serial dilutions of recombinant cytokine) and thawed experimental supernatants to the appropriate wells. Seal and incubate for 2 hours at RT.
-
Detection Antibody: Wash the plate 4 times. Add 100 µL of the diluted biotin-conjugated detection antibody to each well. Seal and incubate for 1-2 hours at RT.
-
Enzyme Conjugate: Wash the plate 4 times. Add 100 µL of Streptavidin-HRP solution to each well. Seal and incubate for 20-30 minutes at RT, protected from light.
-
Substrate Development: Wash the plate 5-7 times. Add 100 µL of TMB Substrate Solution to each well. Incubate at RT in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
Data Analysis
-
Subtract the average OD of the blank wells from all other OD readings.
-
Generate a standard curve by plotting the OD values against the known concentrations of the cytokine standards. A four-parameter logistic (4-PL) curve fit is recommended.
-
Interpolate the cytokine concentrations of the unknown samples from the standard curve.
-
Multiply the interpolated concentration by the sample dilution factor, if any.
-
Calculate the percentage reversal of suppression as described in the data table footnote to quantify the effect of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A2A Adenosine Receptor antagonists to weaken the hypoxia-HIF-1α driven immunosuppression and improve immunotherapies of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of inflammatory and immune responses by the A2A adenosine receptor: an introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for A2AR-antagonist-1 in Adenosine-Dopamine Antagonism Research
Introduction
A2AR-antagonist-1 is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a G-protein coupled receptor critically involved in regulating neuronal activity.[1][2][3] In neuroscience research, particularly in the study of basal ganglia function and neurodegenerative disorders like Parkinson's disease, the interplay between adenosine and dopamine signaling is of paramount importance. This compound serves as a valuable chemical tool to investigate this intricate relationship.
Mechanism of Action
The primary mechanism of action of this compound involves the competitive blockade of adenosine A2A receptors.[1][2] These receptors are densely expressed in the striatum, a key brain region for motor control and reward processing, where they colocalize with dopamine D2 receptors (D2R) on the same neurons. A2A and D2 receptors can form heterodimers, leading to a functional antagonism where the activation of A2A receptors by endogenous adenosine dampens D2 receptor signaling. This antagonistic interaction is a crucial modulator of neuronal excitability and neurotransmitter release.
By blocking the A2A receptor, this compound effectively "releases the brake" that adenosine imposes on dopamine D2 receptor function. This leads to an enhancement of dopaminergic neurotransmission, which is a key therapeutic strategy in conditions characterized by dopamine deficiency, such as Parkinson's disease. The antagonistic action of this compound on A2A receptors can counteract the inhibitory effects of adenosine, thereby restoring a more balanced dopamine signaling.
Applications in Research
This compound is a versatile tool for both in vitro and in vivo studies aimed at elucidating the roles of the A2A receptor in the central nervous system and other tissues. Key research applications include:
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Investigating Adenosine-Dopamine Interactions: Studying the functional consequences of A2AR blockade on dopamine D2 receptor sensitivity, signaling, and downstream effects.
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Parkinson's Disease Research: Evaluating the potential of A2AR antagonists to alleviate motor symptoms and as an adjunct therapy to L-DOPA.
-
Neuroprotection Studies: Exploring the role of A2A receptor blockade in protecting neurons from excitotoxicity and ischemic damage.
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Cancer Immunotherapy Research: Investigating the ability of A2AR antagonists to enhance anti-tumor immunity by blocking adenosine-mediated immunosuppression in the tumor microenvironment.
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Sleep and Arousal Studies: Examining the influence of A2A receptor antagonism on sleep-wake cycles.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Receptor | Value | Species | Assay Type | Reference |
| Ki | Adenosine A2A Receptor | 4 nM | Human | Cell-free binding assay | |
| Ki | Adenosine A1 Receptor | 264 nM | Human | Cell-free binding assay | |
| IC50 | Adenosine A2A Receptor | 29 nM | Human | Cell-based functional assay |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 309.30 g/mol | |
| Molecular Formula | C16H12FN5O | |
| CAS Number | 443103-97-7 | |
| Solubility | Soluble in DMSO (61 mg/mL) | |
| Insoluble in water and ethanol |
Experimental Protocols
Here are detailed protocols for key experiments utilizing this compound.
Protocol 1: In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the human adenosine A2A receptor.
Materials:
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HEK293 cells stably expressing human A2A receptors
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Cell culture medium and supplements
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Phosphate-buffered saline (PBS)
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Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2)
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[3H]-ZM241385 (radioligand)
-
This compound
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Non-specific binding control (e.g., NECA at a high concentration)
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Glass fiber filters
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Scintillation cocktail
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Scintillation counter
Procedure:
-
Membrane Preparation:
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Culture HEK293-hA2AR cells to confluency.
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Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 4°C and resuspend the pellet (membrane fraction) in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation (containing a defined amount of protein)
-
50 µL of [3H]-ZM241385 at a final concentration near its Kd.
-
50 µL of varying concentrations of this compound (for competition curve).
-
For total binding, add 50 µL of buffer instead of the antagonist.
-
For non-specific binding, add 50 µL of a saturating concentration of a non-labeled A2AR ligand (e.g., NECA).
-
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials and add scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro cAMP Functional Assay
This protocol measures the ability of this compound to inhibit the A2A receptor-mediated increase in intracellular cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing human A2A receptors
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
A2AR agonist (e.g., NECA)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Plating:
-
Seed HEK293-hA2AR cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the A2AR agonist (NECA) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data to the response induced by the agonist alone.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
-
Protocol 3: In Vivo Microdialysis for Striatal Dopamine Measurement
This protocol is for measuring the effect of this compound on extracellular dopamine levels in the striatum of freely moving rodents.
Materials:
-
Adult male rodents (e.g., rats or mice)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Guide cannula
-
Surgical tools
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Dopamine standards
-
HPLC system with electrochemical detection
-
Automated fraction collector
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum.
-
Allow the animal to recover from surgery for at least 48 hours.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours.
-
-
Baseline Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 1 hour to establish a stable baseline of extracellular dopamine levels.
-
-
Drug Administration:
-
Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (retrodialysis).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Dopamine Analysis:
-
Analyze the dopamine concentration in the collected dialysate samples using HPLC with electrochemical detection.
-
Quantify the dopamine levels by comparing the peak areas to a standard curve.
-
-
Data Analysis:
-
Express the dopamine levels as a percentage of the baseline values.
-
Analyze the time course of the effect of this compound on striatal dopamine levels.
-
Visualizations
Caption: Signaling pathway of adenosine-dopamine antagonism.
Caption: Workflow for an in vitro radioligand binding assay.
Caption: Logical relationship of this compound action.
References
Troubleshooting & Optimization
Troubleshooting "A2AR-antagonist-1" inconsistent results in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent in vitro results with "A2AR-antagonist-1," a novel adenosine A2A receptor (A2AR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for A2A receptor antagonists?
A2A receptors (A2AR) are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gs alpha subunit (Gαs).[1] Activation of A2AR by its endogenous ligand, adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets like the cAMP response element-binding protein (CREB).[1][3] A2AR antagonists work by blocking the binding of adenosine to the receptor, thereby preventing this signaling cascade.
Q2: My this compound shows variable potency (IC50) across different experiments. What are the potential causes?
Inconsistent IC50 values can stem from several factors:
-
Cell Passage Number: Using cells with high passage numbers can lead to altered receptor expression or changes in signaling components. It is recommended to use cells within a consistent and low passage range.
-
Reagent Variability: Ensure consistency in the source and lot number of critical reagents, including cell culture media, serum, and the antagonist itself.
-
Assay Conditions: Minor variations in incubation time, temperature, or cell density can significantly impact results. Strict adherence to a standardized protocol is crucial.
-
Endogenous Adenosine: The presence of endogenous adenosine produced by the cells can compete with your antagonist, leading to an apparent decrease in potency.
Q3: I am observing high background or non-specific activity in my functional assay. How can I reduce it?
High background can obscure the specific signal from your antagonist. Consider the following:
-
Optimize Agonist Concentration: Use a concentration of the A2AR agonist (like NECA or CGS21680) that gives a robust but not maximal response (e.g., EC80). This will provide a sufficient window to observe antagonist activity.
-
Include Adenosine Deaminase (ADA): To eliminate the effects of endogenous adenosine, consider adding ADA to your assay buffer to degrade any adenosine produced by the cells.
-
Check for Compound Autofluorescence: If you are using a fluorescence-based readout, ensure that "this compound" itself is not autofluorescent at the wavelengths used for detection.
Q4: "this compound" seems to have low solubility in my aqueous assay buffer. What can I do?
Poor solubility is a common issue with small molecule inhibitors and can lead to inconsistent results.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions of hydrophobic small molecules. However, ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid cellular toxicity.
-
Precipitation Upon Dilution: A common problem is the compound precipitating when a concentrated DMSO stock is diluted into an aqueous buffer. To mitigate this, you can try pre-warming the media, using a co-solvent like Pluronic F-68, or testing different media formulations.
-
pH Adjustment: If your antagonist has ionizable groups, adjusting the pH of the buffer may improve its solubility.
Troubleshooting Guides
Problem 1: Low or No Antagonist Activity Observed
If "this compound" is not showing the expected inhibitory effect, follow this step-by-step guide.
Step 1: Verify Agonist Response
-
Action: Before testing the antagonist, confirm that your positive control agonist (e.g., NECA, CGS21680) is effectively stimulating a response (e.g., cAMP production) in your cell system.
-
Rationale: Without a robust agonist response, antagonist activity cannot be accurately measured.
Step 2: Check Cell Health and Receptor Expression
-
Action: Ensure your cells are healthy, not over-confluent, and are within a low passage number range. Verify the expression of the A2A receptor using a validated method like qPCR or Western blot.
-
Rationale: Healthy cells with adequate receptor expression are crucial for a detectable signal window.
Step 3: Assess Antagonist Integrity and Solubility
-
Action: Prepare fresh stock solutions of "this compound". Visually inspect for any precipitation after dilution in the final assay medium. Perform a solubility test by preparing serial dilutions and observing for cloudiness or crystals.
-
Rationale: The compound may degrade over time or precipitate at the tested concentrations, reducing its effective concentration.
Step 4: Rule out Endogenous Adenosine Interference
-
Action: Incorporate adenosine deaminase (ADA) into your assay buffer to degrade any endogenous adenosine.
-
Rationale: Adenosine produced by the cells will compete with the antagonist for binding to the A2A receptor, potentially masking its effect.
Problem 2: High Variability Between Replicate Wells
High variability can make it difficult to obtain reliable and reproducible data.
Step 1: Review Pipetting Technique and Cell Plating
-
Action: Ensure accurate and consistent pipetting, especially for serial dilutions of the antagonist. When plating cells, ensure they are evenly distributed across the wells to avoid differences in cell number.
-
Rationale: Inconsistent volumes or cell numbers will lead to variability in the final readout.
Step 2: Check for Edge Effects
-
Action: Be aware of "edge effects" in microplates, where wells on the periphery behave differently due to temperature or evaporation gradients. If this is suspected, avoid using the outer wells of the plate for critical measurements.
-
Rationale: Non-uniform conditions across the plate can introduce systematic errors.
Step 3: Ensure Proper Mixing
-
Action: After adding reagents to the wells, ensure they are mixed thoroughly but gently, for example, by using an orbital shaker.
-
Rationale: Inadequate mixing can lead to localized concentration differences within a well.
Step 4: Evaluate Compound Stability
-
Action: If the antagonist is unstable in the assay medium over the course of the experiment, this could lead to variable results. Consider reducing the incubation time if possible.
-
Rationale: Degradation of the compound during the assay will lead to a weaker and more variable effect.
Data Presentation
The following table provides example IC50 values for known A2A receptor antagonists. These can be used as a reference for the expected potency range of this class of compounds.
| Antagonist | Human A2AR IC50 (nM) | Selectivity vs A1AR | Reference |
| ZM241385 | 1.4 | >400-fold | |
| SCH58261 | 8.3 | >100-fold | |
| Istradefylline (KW-6002) | ~2.2 | ~70-fold | |
| Preladenant | ~1.0 | >1000-fold | |
| This compound (compound 38) | 29 | Not specified |
Experimental Protocols
Protocol: In Vitro cAMP Assay for A2AR Antagonist Activity
This protocol describes a common method for assessing the potency of an A2AR antagonist using a competitive immunoassay to measure intracellular cAMP levels.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human A2A receptor in the recommended growth medium.
-
The day before the assay, harvest the cells and plate them in a 96-well plate at an optimized density (e.g., 10,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
2. Assay Procedure:
-
Prepare a stock solution of "this compound" in 100% DMSO.
-
Create a serial dilution of the antagonist in assay buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA) containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.
-
Carefully remove the culture medium from the cells.
-
Add the antagonist dilutions to the respective wells and pre-incubate for 15-30 minutes at room temperature.
-
Prepare a solution of an A2AR agonist (e.g., NECA) at a concentration that elicits ~80% of the maximal response (EC80).
-
Add the agonist solution to all wells except the negative control wells.
-
Incubate for 30 minutes at room temperature.
3. cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE Ultra cAMP assay) following the manufacturer's instructions.
4. Data Analysis:
-
Plot the cAMP response as a function of the log concentration of "this compound".
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
References
Technical Support Center: A2AR-antagonist-1 Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful optimization of "A2AR-antagonist-1" dose-response curves in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as a CPI-444 analog, is a potent and selective antagonist of the Adenosine A2A receptor (A2AR).[1][2] It functions by blocking the binding of adenosine to the A2AR, thereby inhibiting the downstream signaling cascade. The A2A receptor is a Gs protein-coupled receptor (GPCR), and its activation by adenosine leads to an increase in intracellular cyclic AMP (cAMP) levels.[3] this compound competitively inhibits this process, resulting in a decrease in agonist-induced cAMP production.[1]
Q2: What are the binding affinities of this compound for adenosine receptors?
This compound exhibits high affinity for the A2A receptor and lower affinity for the A1 receptor. This selectivity is crucial for targeted experimental outcomes.
Data Presentation: Binding Affinity of this compound
| Receptor Subtype | Kᵢ (nM) |
| A2A Receptor (A2AR) | 4 |
| A1 Receptor (A1R) | 264 |
Kᵢ (Inhibition Constant) is a measure of the antagonist's binding affinity. A lower Kᵢ value indicates a higher affinity.
Q3: What is a typical starting concentration range for this compound in a dose-response experiment?
A typical starting concentration range for this compound in a dose-response experiment would span several orders of magnitude around its expected IC50 value. Given its nanomolar affinity, a range from 0.1 nM to 10,000 nM is a reasonable starting point for initial characterization.[1]
Q4: How should I prepare and store this compound?
This compound is sparingly soluble in aqueous solutions but is soluble in dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. This stock solution should be stored at -20°C or -80°C to ensure stability. When preparing working solutions, it is crucial to ensure that the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound dose-response curves.
Issue 1: High background signal in the absence of agonist.
-
Potential Cause: Constitutive activity of the A2A receptor in the expression system, particularly in overexpression systems, can lead to a high basal cAMP level. Another cause could be the presence of endogenous adenosine in the cell culture medium.
-
Troubleshooting Steps:
-
Reduce Cell Density: Titrate the number of cells per well to find an optimal density that provides a sufficient signal window without excessive basal activity.
-
Serum Starvation: Serum can contain nucleosides that may activate the A2A receptor. Serum-starving the cells for a few hours before the assay can help reduce background.
-
Adenosine Deaminase (ADA) Treatment: Pre-treating cells with ADA can degrade any endogenous adenosine, thereby lowering the basal signal.
-
Phosphodiesterase (PDE) Inhibitor Concentration: High concentrations of PDE inhibitors (e.g., IBMX) can sometimes elevate basal cAMP levels. Optimize the PDE inhibitor concentration to the lowest effective level.
-
Issue 2: Poor or no response to the A2AR agonist.
-
Potential Cause: The agonist concentration may be suboptimal, or the cells may have low A2AR expression or be in poor health.
-
Troubleshooting Steps:
-
Optimize Agonist Concentration: Perform an agonist dose-response curve to determine the EC50 and use a concentration at or near the EC80 for antagonist assays. This ensures a robust signal for inhibition.
-
Verify Cell Health and Receptor Expression: Ensure that the cells are healthy and in the logarithmic growth phase. If using a transient expression system, verify the transfection efficiency and receptor expression levels.
-
Check Reagent Quality: Ensure that the agonist and other reagents are not degraded. Prepare fresh solutions if necessary.
-
Issue 3: High variability between replicate wells.
-
Potential Cause: Inconsistent cell plating, improper mixing of reagents, or edge effects in the microplate can lead to high variability.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before plating to ensure a consistent number of cells in each well.
-
Proper Reagent Mixing: Ensure all reagents, including antagonist dilutions, are well-mixed before adding to the wells.
-
Minimize Edge Effects: To avoid evaporation and temperature gradients, consider not using the outer wells of the plate or filling them with a buffer or media.
-
Issue 4: Incomplete dose-response curve (shallow curve or does not reach 100% inhibition).
-
Potential Cause: The antagonist concentration range may be too narrow, or the antagonist may have solubility issues at higher concentrations. Off-target effects at high concentrations can also contribute to a complex curve shape.
-
Troubleshooting Steps:
-
Widen Concentration Range: Extend the antagonist concentration range to ensure that both the top and bottom plateaus of the curve are well-defined.
-
Check Solubility: Visually inspect the wells with the highest antagonist concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent or formulation, though this may impact the assay.
-
Consider Assay Artifacts: At very high concentrations, some compounds can interfere with the assay detection method (e.g., fluorescence or luminescence). Run appropriate controls to rule out such artifacts.
-
Experimental Protocols
Key Experiment: In Vitro cAMP Accumulation Assay
This assay is a standard method to determine the potency of an A2AR antagonist by measuring its ability to inhibit agonist-induced cAMP production.
Materials:
-
Cells expressing the human A2A receptor (e.g., HEK293 or CHO cells)
-
This compound
-
A2AR agonist (e.g., NECA or adenosine)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram)
-
Adenosine Deaminase (ADA) (optional)
-
Cell culture medium and buffers
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
Methodology:
-
Cell Plating: Seed the A2AR-expressing cells into a 96- or 384-well plate at a pre-optimized density and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a PDE inhibitor to prevent the degradation of cAMP. If necessary, include ADA to remove endogenous adenosine.
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the assay buffer. Then, add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for a sufficient time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.
-
Agonist Stimulation: Add a fixed concentration of the A2AR agonist (typically at its EC80) to all wells except for the negative control wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: IC50 Values for this compound (CPI-444) in cAMP Assays
| Cell Line | Agonist (Concentration) | IC50 (nM) | Reference |
| HEK-293-A2AR | NECA (1.5 nM) | 17.03 | |
| Activated primary human T cells | NECA | 70 |
IC50 (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response by 50%.
Mandatory Visualizations
Caption: A2A Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
Technical Support Center: Minimizing "A2AR-antagonist-1" Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address toxicity issues encountered with "A2AR-antagonist-1" in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for "this compound" in primary cell cultures?
A1: The optimal concentration of "this compound" is highly dependent on the primary cell type and the specific experimental goals. Based on its high potency (Ki of 4 nM for A2AR), a starting concentration range of 10 nM to 1 µM is recommended for initial experiments.[1] A dose-response experiment is crucial to determine the optimal, non-toxic concentration for your specific primary cell culture.
Q2: What is the primary solvent for "this compound" and how can I minimize its toxicity?
A2: "this compound" is highly soluble in DMSO and insoluble in water and ethanol.[1] DMSO can be toxic to primary cells, especially at concentrations above 0.1%.[2] To minimize solvent toxicity:
-
Prepare a high-concentration stock solution of "this compound" in 100% DMSO.
-
Use serial dilutions in your culture medium to achieve the final desired concentration.
-
Ensure the final DMSO concentration in your culture medium is as low as possible, ideally below 0.1%.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.
Q3: My primary cells show signs of distress (e.g., morphological changes, detachment, reduced viability) after treatment with "this compound". What are the likely causes?
A3: Several factors could contribute to cellular distress:
-
High Compound Concentration: The concentration of "this compound" may be too high for your specific primary cell type.
-
Solvent Toxicity: The final concentration of DMSO in your culture medium may be toxic to the cells.
-
Off-Target Effects: Although "this compound" is a potent A2AR antagonist, it also has some affinity for the A1 receptor (Ki of 264 nM).[1] At higher concentrations, it may interact with other cellular targets, leading to toxicity.
-
Suboptimal Culture Conditions: Primary cells are sensitive to their environment. Factors like pH shifts, improper CO2 levels, or poor-quality reagents can exacerbate the toxic effects of a compound.[2]
Q4: How can I differentiate between a cytotoxic (cell-killing) and a cytostatic (inhibiting proliferation) effect of "this compound"?
A4: It is important to distinguish between these two effects. A cytotoxicity assay, such as the LDH release assay, measures cell death. A proliferation assay, such as a BrdU or EdU incorporation assay, measures the rate of cell division. Running both types of assays in parallel will provide a clearer picture of the compound's effect on your primary cells.
Troubleshooting Guides
Guide 1: High Levels of Cell Death Observed
Observed Issue: A significant decrease in cell viability is observed shortly after adding "this compound" to the primary cell culture.
| Potential Cause | Recommended Action |
| Compound concentration is too high. | Perform a dose-response experiment starting from a low nanomolar range up to the micromolar range to determine the IC50 for toxicity. |
| High DMSO concentration. | Calculate and verify that the final DMSO concentration is below 0.1%. If higher, remake the dilutions from a more concentrated stock. |
| Cell type is highly sensitive. | Reduce the initial treatment concentration and shorten the exposure time. |
| Off-target effects. | Research the expression of A1 receptors in your primary cell type. Consider using a more selective A2AR antagonist as a control if available. |
Guide 2: Inconsistent Results Between Experiments
Observed Issue: The level of toxicity or the effective concentration of "this compound" varies between experimental replicates.
| Potential Cause | Recommended Action |
| Variability in primary cell health. | Standardize your primary cell isolation and culture protocol. Use cells at a consistent passage number and ensure they are in a healthy, logarithmic growth phase before treatment. |
| Inconsistent compound preparation. | Prepare fresh dilutions of "this compound" from a validated stock solution for each experiment. Ensure thorough mixing. |
| Biological variability between donors. | If using primary cells from different donors, be aware of potential biological variability. Pool cells from multiple donors if possible to average out individual differences. |
Data Summary
The following table summarizes the key properties of "this compound" relevant to its use in cell culture.
| Property | Value | Reference |
| Target | Adenosine A2A Receptor (A2AR) | |
| Ki (A2AR) | 4 nM | |
| Ki (A1R) | 264 nM | |
| Solubility | DMSO (61 mg/mL) | |
| Water | Insoluble | |
| Ethanol | Insoluble |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of "this compound" using the MTT Assay
Objective: To determine the concentration of "this compound" that causes a 50% reduction in the viability (IC50) of primary cells.
Methodology:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of "this compound" in 100% DMSO. Perform serial dilutions in the appropriate cell culture medium to create a range of concentrations (e.g., 1 nM to 100 µM). Ensure the final DMSO concentration in all wells is constant and non-toxic (e.g., 0.1%). Include a vehicle control (DMSO only) and an untreated control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of "this compound".
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Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value.
Protocol 2: Assessing Cell Membrane Integrity using the Lactate Dehydrogenase (LDH) Assay
Objective: To quantify cell death by measuring the release of LDH from damaged cells into the culture medium.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Assay:
-
Add the collected supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubate the plate in the dark at room temperature for the recommended time.
-
-
Data Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to a positive control (lysed cells).
Visualizations
Caption: Workflow for assessing "this compound" toxicity.
Caption: Troubleshooting logic for high toxicity.
Caption: A2AR signaling pathway and antagonist action.
References
Improving "A2AR-antagonist-1" bioavailability for oral administration
Technical Support Center: A2AR-antagonist-1 Oral Bioavailability
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers in overcoming challenges related to the oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is oral bioavailability a concern?
This compound is a selective antagonist for the adenosine A2A receptor. These receptors are implicated in various physiological processes, and their antagonists are researched for potential therapeutic benefits in conditions like Parkinson's disease.[1][2] Like many small molecule drug candidates, this compound may exhibit poor aqueous solubility and/or permeability, which are critical factors for successful absorption from the gastrointestinal tract into the bloodstream. Low oral bioavailability can lead to insufficient drug exposure at the target site, limiting therapeutic efficacy.[3][4][5]
Q2: My initial in vivo studies show very low oral bioavailability for this compound. What are the most likely causes?
Low oral bioavailability is typically rooted in two main areas: poor solubility and/or poor permeability. Other contributing factors can include extensive first-pass metabolism in the gut wall or liver, and efflux by transporters like P-glycoprotein (P-gp) that pump the compound back into the intestinal lumen. A systematic approach is needed to identify the primary barrier.
Q3: How can I determine if my issue is solubility- or permeability-limited?
The Biopharmaceutics Classification System (BCS) provides a framework for categorizing drugs based on their solubility and permeability characteristics.
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For solubility: Assess the equilibrium solubility of this compound in buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract. Poorly soluble drugs are a common challenge, with some estimates suggesting nearly 90% of developmental drugs fall into this category.
-
For permeability: In vitro models are excellent tools. The Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive diffusion, while cell-based assays like the Caco-2 model can assess both passive and active transport, including efflux.
A logical workflow can help diagnose the primary issue.
References
- 1. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. An overview of adenosine A2A receptor antagonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PEGylation of A2AR-antagonist-1
Welcome to the technical support center for the PEGylation of "A2AR-antagonist-1." This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to facilitate the successful PEGylation of this compound for improved aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of PEGylating this compound?
A1: The primary goal is to improve the aqueous solubility of this compound, a potent adenosine A2A receptor antagonist.[1][2] The parent molecule exhibits poor solubility in aqueous buffers, which can limit its use in in-vitro assays and hinder in-vivo formulation development.[3][4] PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a well-established method to increase the hydrophilicity and overall solubility of small molecules.[1]
Q2: Which functional group on this compound is used for PEGylation?
A2: This guide assumes this compound possesses a primary amine (-NH2) that is not essential for its pharmacological activity. This amine serves as the conjugation site for an amine-reactive PEG derivative, such as an NHS-ester activated PEG.
Q3: Will PEGylation affect the binding affinity of this compound to its target?
A3: It is possible. The addition of a PEG chain can introduce steric hindrance, which may impact the molecule's ability to bind to the A2A receptor. The extent of this effect depends on the size of the PEG chain and the specific attachment site. It is crucial to perform a post-PEGylation binding assay to quantify any changes in affinity (see Section 5.4).
Q4: What is the expected solubility improvement after PEGylation?
A4: The degree of solubility enhancement is dependent on the molecular weight of the attached PEG chain. Generally, a significant increase in aqueous solubility is expected. For a hypothetical 2kDa PEG chain attached to this compound, we project an increase in kinetic solubility from <1 µM to >150 µM in phosphate-buffered saline (PBS).
Q5: Which purification method is recommended for the PEGylated product?
A5: Size exclusion chromatography (SEC) is often the most effective method for purifying PEGylated small molecules. It separates molecules based on their size, efficiently removing unreacted this compound and excess PEG reagent from the larger PEGylated conjugate. Reverse-phase HPLC (RP-HPLC) can also be used, particularly for analytical purposes or for smaller PEG chains.
Troubleshooting Guides
This section addresses common problems encountered during the PEGylation of this compound.
Low or No PEGylation Yield
Problem: After running the reaction, LC-MS analysis shows a very low conversion of this compound to the PEGylated product.
| Potential Cause | Recommended Solution |
| Inactive PEG Reagent | The NHS-ester on the PEG reagent is highly susceptible to hydrolysis. Ensure the PEG-NHS vial was warmed to room temperature before opening to prevent moisture condensation. Use a fresh vial of the reagent if possible and discard any unused reconstituted reagent. |
| Incorrect Reaction pH | The reaction between an NHS ester and a primary amine is most efficient at a pH of 7-9. Ensure your reaction buffer is within this range. |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with this compound for the PEG-NHS reagent, leading to low yields. Use an amine-free buffer like PBS, HEPES, or borate buffer. |
| Low Reagent Molar Ratio | The molar ratio of PEG-NHS to the antagonist may be too low. Increase the molar excess of the PEG-NHS reagent (e.g., from 1.2 equivalents to 2 or 3 equivalents). |
| Inaccessible Amine Group | The target amine on this compound might be sterically hindered. While not alterable for a given molecule, using a PEG reagent with a longer spacer arm could potentially improve accessibility. |
Multiple PEGylation Products Observed
Problem: LC-MS analysis shows the desired mono-PEGylated product, but also significant peaks corresponding to di- or multi-PEGylated species.
| Potential Cause | Recommended Solution |
| Multiple Reactive Sites | This compound may possess more than one primary amine or other nucleophilic groups that can react with the PEG-NHS reagent. |
| High Molar Excess of PEG | A large excess of the PEG-NHS reagent can drive the reaction towards multiple additions. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long can also lead to reactions at less favorable sites. |
Difficulty in Purifying the PEGylated Product
Problem: The PEGylated product is difficult to separate from the unreacted starting materials.
| Potential Cause | Recommended Solution |
| Co-elution in Chromatography | The PEGylated product and unreacted PEG may co-elute, especially if the PEG chain is small. Optimize the chromatography method (e.g., change the gradient in RP-HPLC or use a different column in SEC). |
| Product is an Oil or Gel | PEGylated compounds are often oils or gels, making handling and purification challenging. A recently developed method involves complexation with magnesium chloride (MgCl2) to precipitate the PEGylated compound as a solid, which can simplify isolation. |
| Aggregation | The PEGylated molecule might be aggregating. Try altering the buffer conditions (pH, ionic strength) during purification. |
Data Presentation
The following tables summarize the hypothetical physicochemical and pharmacological properties of this compound before and after PEGylation with a 2kDa mPEG-NHS ester.
Table 1: Physicochemical Properties
| Property | This compound | PEGylated this compound (2kDa PEG) |
| Molecular Weight (Da) | 450.5 | ~2450 |
| Aqueous Solubility (PBS, pH 7.4) | < 1 µM | > 150 µM |
| LogP (calculated) | 4.2 | 1.8 |
Table 2: Pharmacological Properties
| Property | This compound | PEGylated this compound (2kDa PEG) |
| Target | Adenosine A2A Receptor | Adenosine A2A Receptor |
| Binding Affinity (Ki, nM) | 2.5 | 15.0 |
| Functional Activity (IC50, nM) | 5.0 | 35.0 |
Visual Diagrams
Caption: Adenosine A2A receptor signaling pathway.
Caption: Experimental workflow for PEGylation and purification.
Caption: Troubleshooting flowchart for low PEGylation yield.
Experimental Protocols
Disclaimer: These protocols are for guidance only. Users should adapt them based on their specific laboratory conditions and reagents.
Protocol for PEGylation of this compound
This protocol describes the conjugation of a 2kDa methoxy-PEG-NHS ester (mPEG-NHS) to the primary amine of this compound.
Materials:
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This compound
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mPEG(2kDa)-NHS Ester
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Anhydrous Dimethylformamide (DMF)
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N,N-Diisopropylethylamine (DIPEA)
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Phosphate-Buffered Saline (PBS), pH 7.4
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LC-MS system for monitoring
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF to a final concentration of 10 mg/mL.
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Reagent Addition: To the stirred solution, add DIPEA (2.0 equivalents). Allow to stir for 5 minutes.
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PEGylation Reaction: Add mPEG(2kDa)-NHS Ester (1.2 equivalents) to the reaction mixture.
-
Incubation: Allow the reaction to stir at room temperature for 4-6 hours.
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Monitoring: Monitor the reaction progress by LC-MS. Look for the disappearance of the this compound starting material and the appearance of a new, higher molecular weight peak corresponding to the PEGylated product. The reaction is considered complete when >95% of the starting material is consumed.
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Quenching (Optional): If needed, the reaction can be quenched by adding a small amount of an amine-containing buffer like Tris to consume any excess NHS-ester.
Protocol for Purification by Size Exclusion Chromatography (SEC)
Materials:
-
Crude PEGylation reaction mixture
-
SEC column (e.g., Sephadex G-25 or equivalent)
-
Elution Buffer (e.g., PBS, pH 7.4)
-
Fraction collector
-
UV Spectrophotometer
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of the elution buffer.
-
Sample Loading: Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the DMF. Re-dissolve the residue in a minimal amount of the elution buffer.
-
Chromatography: Load the sample onto the equilibrated SEC column.
-
Elution: Begin elution with the buffer at a constant flow rate. The larger PEGylated conjugate will elute first, followed by the smaller unreacted this compound, salts, and unreacted PEG.
-
Fraction Collection: Collect fractions and monitor the elution profile using a UV spectrophotometer at a wavelength where this compound absorbs.
-
Analysis: Analyze the fractions containing the product peak by LC-MS to confirm the presence of the pure PEGylated product.
-
Pooling and Storage: Pool the pure fractions, lyophilize to obtain a powder, and store at -20°C or below.
Protocol for Kinetic Solubility Assay
This protocol determines the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
Test compound (this compound or PEGylated version)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well filter plate (e.g., 0.45 µm PVDF)
-
96-well UV-compatible collection plate
-
Plate reader
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Sample Preparation: Add 5 µL of each DMSO dilution to a 96-well filter plate. Then, add 95 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 5%. This will create a range of final compound concentrations (e.g., 500 µM down to ~1 µM).
-
Incubation: Cover the plate and shake at room temperature for 2 hours to allow for precipitation to reach equilibrium.
-
Filtration: Place the filter plate on top of a UV-compatible collection plate and centrifuge or use a vacuum manifold to filter the solutions. This separates any precipitated compound from the soluble fraction.
-
Quantification: Measure the UV absorbance of the filtrate in the collection plate at the λmax of the compound.
-
Analysis: Determine the highest concentration at which no precipitation is observed (i.e., where absorbance is linear with concentration). This is the kinetic solubility.
Protocol for A2AR Competitive Binding Assay
This protocol is used to determine the binding affinity (Ki) of the test compounds for the human A2A receptor.
Materials:
-
Membrane preparation from cells expressing human A2A receptor (e.g., HEK293-hA2AR)
-
Radioligand (e.g., [3H]ZM241385 or [3H]CGS21680)
-
Test compounds (this compound and PEGylated version)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and serial dilutions of the test compound.
-
Initiate Binding: Add the A2A receptor membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place the filter mat in a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
References
"A2AR-antagonist-1" potential for photoisomerization and mitigation strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A2AR-antagonist-1. The information provided addresses the potential for photoisomerization and offers mitigation strategies to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known susceptibility to light?
This compound (compound 38) is an orally active and selective antagonist of the adenosine A2A receptor (A2AR) with an IC50 of 29 nM. While specific photostability data for "this compound (compound 38)" is not extensively published, it belongs to a class of compounds, styrylxanthines, that are known to be photosensitive. A well-studied example from this class is istradefylline, an FDA-approved A2A receptor antagonist. Research has shown that istradefylline undergoes rapid trans-to-cis isomerization upon exposure to near-UV light and even daylight in dilute solutions. This photoisomerization leads to a decrease in its antagonistic activity.[1][2][3][4] Given the structural similarities, it is prudent to assume that this compound may exhibit similar photosensitivity.
Q2: What are the potential consequences of photoisomerization in my experiments?
Photoisomerization of this compound can lead to a number of experimental issues, including:
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Reduced Potency: The cis-isomer of a styrylxanthine antagonist may have a lower binding affinity for the A2A receptor compared to the trans-isomer, leading to a decrease in the observed potency (higher IC50 values) in your assays.[3]
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Inconsistent Results: Uncontrolled exposure to light can lead to variable ratios of trans and cis isomers in your stock and working solutions, resulting in high variability and poor reproducibility between experiments.
-
Unexpected Analytical Profiles: When analyzing your compound using techniques like High-Performance Liquid Chromatography (HPLC), you may observe the appearance of a new peak corresponding to the cis-isomer, which can complicate data analysis and interpretation.
-
Complete Loss of Activity: In cases of prolonged or intense light exposure, significant conversion to the less active isomer or even photodegradation can result in a complete loss of the antagonist's biological effect.
Q3: How should I properly store and handle this compound to minimize photoisomerization?
To protect this compound from light-induced degradation, the following storage and handling procedures are recommended:
-
Storage of Solids: Store the solid compound in an amber glass vial in a dark and dry place, protected from light.
-
Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store them in amber glass vials or tubes wrapped in aluminum foil at -20°C or -80°C. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize light exposure to the entire stock.
-
Working Solutions: Prepare working solutions fresh for each experiment and protect them from light by using amber or foil-wrapped tubes. Minimize the time that working solutions are exposed to ambient laboratory light.
Troubleshooting Guides
Issue 1: I am observing a gradual decrease in the potency (increase in IC50) of this compound in my cell-based assays over time.
| Potential Cause | Troubleshooting Steps |
| Photoisomerization of stock or working solutions. | 1. Protect from Light: Immediately start protecting all solutions containing this compound from light by using amber vials or wrapping containers with aluminum foil. 2. Prepare Fresh Solutions: Discard old working solutions and prepare fresh ones from a protected stock solution immediately before each experiment. 3. Minimize Light Exposure During Assay: Perform cell plating and drug addition steps under subdued lighting. Use opaque, clear-bottom plates for cell-based assays to protect the compound from light during incubation and reading. 4. Analytical Verification: If the problem persists, analyze your stock and working solutions by HPLC to check for the presence of the cis-isomer. |
| Compound degradation in cell culture media. | 1. Assess Stability: Incubate this compound in your cell culture media under experimental conditions (37°C, 5% CO2) for the duration of your assay. Analyze samples at different time points by HPLC to determine the stability of the compound. 2. Reduce Incubation Time: If the compound is degrading, consider reducing the incubation time of your assay if experimentally feasible. |
Issue 2: My HPLC analysis of this compound shows an unexpected peak that grows over time.
| Potential Cause | Troubleshooting Steps |
| Photoisomerization of the compound. | 1. Confirm Identity: The new peak is likely the cis-isomer of this compound. You can confirm this by intentionally exposing a solution to UV light and observing the growth of this peak. 2. Optimize HPLC Method: Ensure your HPLC method is capable of separating the trans and cis isomers. A C18 column with a mobile phase of acetonitrile and water is often a good starting point. 3. Implement Light Protection: Follow all recommended light protection procedures for storage and handling. |
| Chemical degradation. | 1. Analyze Degradation Products: If the new peak does not correspond to the expected photoisomer, it may be a degradation product. Mass spectrometry (LC-MS) can be used to identify the mass of the unknown peak and help elucidate the degradation pathway. |
Quantitative Data on Photoisomerization
While specific quantitative data for "this compound" is not available, the following table summarizes the expected changes in properties based on studies of the structurally similar A2A receptor antagonist, istradefylline.
| Property | trans-isomer (Active Form) | cis-isomer (Less Active Form) | Reference |
| Receptor Binding Affinity | High | Lower | |
| Antagonist Potency (IC50) | Lower (more potent) | Higher (less potent) | |
| HPLC Retention Time | Typically longer on reverse-phase columns | Typically shorter on reverse-phase columns | |
| UV-Vis Absorption | Distinct absorption spectrum | Shift in absorption spectrum compared to the trans-isomer |
Experimental Protocols
Protocol 1: Photostability Testing of this compound (adapted from ICH Q1B Guidelines)
This protocol provides a framework for assessing the photosensitivity of this compound.
1. Sample Preparation:
- Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water) at a known concentration.
- Prepare a solid sample of this compound by spreading a thin layer in a suitable transparent container.
- For each condition, prepare a "dark" control sample by wrapping the container in aluminum foil.
2. Light Exposure:
- Expose the samples to a light source that provides both visible and UV output, as specified in the ICH Q1B guidelines. A calibrated photostability chamber is recommended.
- The total illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours/square meter.
3. Sample Analysis:
- At appropriate time intervals, withdraw aliquots of the solutions or portions of the solid samples.
- Analyze the samples and their corresponding dark controls by a validated stability-indicating HPLC method to quantify the amount of this compound remaining and to detect the formation of any photoisomers or degradation products.
- Assess physical properties such as appearance and color.
Protocol 2: HPLC Method for Separation of trans- and cis-isomers
This is a general method that may require optimization for this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both isomers have significant absorbance (e.g., 355 nm for istradefylline).
-
Injection Volume: 20 µL.
Visualizations
References
Validation & Comparative
A Comparative Analysis of A2AR-antagonist-1 (CPI-444) and Istradefylline in Preclinical Models
A detailed examination of two prominent adenosine A2A receptor antagonists, A2AR-antagonist-1 (also known as CPI-444 or Ciforadenant) and istradefylline, reveals distinct preclinical data landscapes. While istradefylline boasts a wealth of information from neurodegenerative disease models, particularly Parkinson's disease, the publicly available preclinical data for this compound is predominantly focused on its application in oncology. This guide provides a comprehensive comparison based on the available scientific literature, focusing on their mechanisms of action, and preclinical efficacy, with a detailed look at the experimental protocols used to evaluate these compounds.
Mechanism of Action: Targeting the Adenosine A2A Receptor
Both this compound and istradefylline are selective antagonists of the adenosine A2A receptor (A2AR).[1] These receptors are highly concentrated in the basal ganglia, a region of the brain critical for motor control.[2] In conditions like Parkinson's disease, the loss of dopamine-producing neurons leads to an overactivity of the indirect pathway in the basal ganglia, contributing to motor symptoms.[1] A2A receptors are co-localized with dopamine D2 receptors on neurons of this indirect pathway.[1] By blocking the A2A receptor, these antagonists can reduce the inhibitory effect of adenosine on dopamine signaling, thereby helping to restore the balance of the basal ganglia circuitry and improve motor function.[3]
The primary mechanism involves the G-protein coupled A2A receptor, which, upon activation by adenosine, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. By blocking this receptor, A2AR antagonists prevent these downstream effects.
Below is a diagram illustrating the signaling pathway of A2A receptor antagonists in a neuron.
Preclinical Efficacy: A Tale of Two Research Trajectories
Istradefylline: A Focus on Parkinson's Disease
Istradefylline has been extensively studied in various preclinical models of Parkinson's disease, demonstrating its potential to alleviate motor symptoms and offer neuroprotection.
| Preclinical Model | Key Findings | Reference |
| 6-Hydroxydopamine (6-OHDA)-lesioned rats | Potentiated the rotational behavior induced by levodopa or dopamine agonists. | N/A |
| MPTP-treated mice | As monotherapy, it has shown modest effects, but robustly improves motor function when combined with levodopa or dopamine agonists. | |
| MPTP-treated marmosets | Enhanced the efficacy of suboptimal doses of L-DOPA and increased "ON" time. | N/A |
This table summarizes key findings from various preclinical studies on istradefylline. Direct statistical comparisons between different studies are not possible due to variations in experimental design.
This compound (CPI-444): A Strong Showing in Immuno-Oncology
The majority of published preclinical data for this compound focuses on its role in cancer immunotherapy. These studies have shown that by blocking A2A receptors on immune cells, CPI-444 can enhance anti-tumor immunity. While there are mentions of its initial investigation for Parkinson's disease, specific preclinical data in this area is scarce in the available literature. Some studies in the context of Alzheimer's disease suggest a potential for A2A receptor antagonists like CPI-444 in improving cognitive function.
| Preclinical Model | Key Findings | Reference |
| Syngeneic mouse tumor models | Demonstrated single-agent anti-tumor activity and synergized with anti-PD-1 or anti-PD-L1 therapies. | |
| In vitro T-cell activation assays | Restored T-cell activation that was suppressed by adenosine. | |
| Animal models of Alzheimer's Disease | Low doses of istradefylline (an A2AR antagonist) improved spatial memory and habituation, suggesting a potential role for this class of drugs. |
This table highlights the primary preclinical findings for this compound (CPI-444), which are predominantly in the field of oncology.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for the key animal models used to evaluate A2A receptor antagonists in the context of Parkinson's disease.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) of rats, leading to the degeneration of dopaminergic neurons on one side of the brain.
Detailed Steps:
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are acclimatized to the laboratory conditions.
-
Anesthesia and Stereotaxic Surgery: Animals are anesthetized, and their heads are fixed in a stereotaxic frame. A small hole is drilled in the skull to allow for the injection of 6-OHDA into the medial forebrain bundle at precise coordinates.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate care.
-
Drug Administration: After a recovery period, animals are treated with the A2AR antagonist (e.g., istradefylline) or a vehicle control, typically via oral gavage or intraperitoneal injection.
-
Behavioral Assessment: The primary behavioral endpoint is often the measurement of rotational behavior induced by a dopamine agonist like apomorphine. A reduction in contralateral rotations in the drug-treated group compared to the vehicle group indicates a therapeutic effect.
-
Histological Analysis: After the behavioral experiments, the brains are collected for histological analysis to confirm the extent of the dopaminergic lesion, often by staining for tyrosine hydroxylase, a key enzyme in dopamine synthesis.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model of Parkinson's Disease
This model utilizes the neurotoxin MPTP, which is systemically administered to mice and selectively damages dopaminergic neurons in the substantia nigra.
Detailed Steps:
-
Animal Selection: C57BL/6 mice are commonly used due to their susceptibility to MPTP.
-
MPTP Administration: MPTP is typically administered via multiple intraperitoneal injections over one or several days.
-
Drug Treatment: The A2AR antagonist or vehicle is administered before, during, or after the MPTP injections, depending on whether the study is investigating prophylactic or therapeutic effects.
-
Behavioral Testing: A battery of behavioral tests is used to assess motor function, including the rotarod test for motor coordination and balance, and the open field test for locomotor activity.
-
Neurochemical Analysis: Striatal tissue is analyzed using techniques like high-performance liquid chromatography (HPLC) to measure the levels of dopamine and its metabolites.
-
Histological Evaluation: The substantia nigra is examined histologically to quantify the loss of dopaminergic neurons using tyrosine hydroxylase staining.
Conclusion
Both this compound (CPI-444) and istradefylline are promising therapeutic agents that target the adenosine A2A receptor. Istradefylline has a well-documented preclinical profile in models of Parkinson's disease, which has supported its clinical development and approval for this indication. In contrast, the publicly available preclinical data for this compound is heavily skewed towards its application in immuno-oncology. While this highlights its potential in a different therapeutic area, it makes a direct comparison of its efficacy against istradefylline in neurodegenerative models challenging. Further preclinical studies of this compound in models of Parkinson's disease and other neurodegenerative conditions are necessary to fully elucidate its potential in this domain and to enable a direct and comprehensive comparison with istradefylline.
References
Head-to-Head Comparison: Istradefylline and Other Adenosine A2A Receptor Antagonists
This guide provides a detailed, data-driven comparison of Istradefylline, a prominent A2A receptor (A2AR) antagonist, with other key molecules in its class, including Preladenant and Tozadenant. The objective is to offer researchers, scientists, and drug development professionals a clear perspective on their relative performance based on preclinical and clinical data.
The Adenosine A2A receptor, a G-protein coupled receptor, has emerged as a significant non-dopaminergic target in the treatment of Parkinson's disease and is also being explored in immuno-oncology. Antagonizing this receptor in the basal ganglia can modulate motor function, while in the tumor microenvironment, it can enhance anti-tumor immunity.
A2A Receptor Signaling Pathway
The A2A receptor is primarily coupled to the Gs alpha subunit of the G protein complex. Its activation by adenosine triggers a signaling cascade that leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). In the striatum, this pathway functionally opposes the effects of dopamine D2 receptor signaling. A2AR antagonists block this cascade, thereby potentiating dopaminergic signaling.
Figure 1: A2A Receptor Signaling Pathway.
Quantitative Performance Comparison
The efficacy and safety of an A2AR antagonist are largely determined by its binding affinity, selectivity, and pharmacokinetic profile. The following tables summarize key quantitative data for Istradefylline, Preladenant, and Tozadenant.
Table 1: Receptor Binding Affinity and Selectivity
This table outlines the binding affinity (Ki) of each antagonist for the human A2A receptor and their selectivity over the A1 receptor. High selectivity for A2AR over A1R is desirable to minimize potential side effects associated with A1R modulation, such as cardiovascular effects.
| Compound | A2A Ki (nM) | A1 Ki (nM) | Selectivity (A1/A2A) |
| Istradefylline | 1.3 | 230 | ~177-fold |
| Preladenant | 1.1 | >10,000 | >9,000-fold |
| Tozadenant | 2.6 | 2,700 | ~1,038-fold |
Data compiled from multiple preclinical studies. Ki values represent the concentration required to occupy 50% of the receptors.
Table 2: Pharmacokinetic Properties
Pharmacokinetic parameters are crucial for determining dosing regimens and predicting a drug's behavior in the body. Effective brain penetration is particularly critical for neurological indications like Parkinson's disease.
| Compound | Human Half-Life (hours) | Bioavailability (%) | Brain Penetration |
| Istradefylline | ~83 | High | Good |
| Preladenant | ~2-4 | Moderate | Good |
| Tozadenant | ~3-5 | High | Good |
Experimental Protocols
The data presented above are derived from standard pharmacological assays. Below are detailed methodologies for two key experiments used to characterize A2AR antagonists.
Radioligand Binding Assay for Ki Determination
This assay quantifies the affinity of a compound for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of the antagonist.
-
Materials:
-
Cell membranes expressing the human A2A or A1 receptor.
-
Radioligand (e.g., [³H]ZM241385 for A2AR, [³H]DPCPX for A1R).
-
Test compound (e.g., Istradefylline) at various concentrations.
-
Non-specific binding control (e.g., high concentration of a known ligand like NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Protocol:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test antagonist.
-
Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of antagonist that inhibits 50% of radioligand binding) from the resulting dose-response curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for Potency Determination
This assay measures the functional effect of the antagonist on A2AR signaling.
-
Objective: To determine the functional potency (IC50) of the antagonist by measuring its ability to inhibit agonist-induced cAMP production.
-
Materials:
-
Whole cells expressing the human A2A receptor (e.g., HEK293-A2AR).
-
A2AR agonist (e.g., NECA).
-
Test antagonist at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
-
Cell culture medium and reagents.
-
-
Protocol:
-
Plate the cells in a suitable microplate format (e.g., 96-well or 384-well).
-
Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of the A2AR agonist (typically the EC80 concentration to ensure a robust signal).
-
Incubate for a further period to allow for cAMP accumulation (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
Plot the antagonist concentration against the percentage inhibition of the agonist response.
-
Determine the IC50 value from the resulting sigmoidal dose-response curve.
-
Screening Workflow for A2AR Antagonists
The discovery and development of novel A2AR antagonists follow a structured workflow, beginning with high-throughput screening and progressing through several stages of validation.
Figure 2: Drug Discovery Workflow for A2AR Antagonists.
Summary and Conclusion
-
Istradefylline: Demonstrates high affinity for the A2A receptor and a very long half-life, allowing for once-daily dosing. Its approval for Parkinson's disease validates the therapeutic utility of this class of drugs.
-
Preladenant: Exhibits exceptional selectivity for the A2A receptor over the A1 receptor, potentially offering a better safety profile concerning A1-mediated side effects. However, its development was discontinued after Phase III trials for Parkinson's disease failed to meet primary endpoints.
-
Tozadenant: Showed good affinity and selectivity. Its development was halted during Phase III trials due to cases of agranulocytosis, highlighting the importance of thorough safety and toxicology profiling.
This comparative analysis underscores the importance of a balanced profile of high affinity, selectivity, favorable pharmacokinetics, and a clean safety profile for the successful development of A2AR antagonists. While Istradefylline stands as the current benchmark, the distinct properties of other antagonists like Preladenant highlight alternative optimization strategies that could guide the design of next-generation A2AR modulators.
A Comparative Guide to the In Vivo Validation of A2AR Antagonists in Knockout Mouse Models
This guide provides a comparative analysis of the validation of adenosine A2A receptor (A2AR) antagonists, with a focus on istradefylline, in A2AR knockout (KO) mouse models. The data and protocols presented are essential for researchers and drug development professionals working on novel A2AR-targeting therapeutics.
Introduction to A2AR Antagonism and the Role of Knockout Models
The adenosine A2A receptor is a G-protein coupled receptor predominantly expressed in the brain, particularly the striatum, as well as on immune cells.[1] It plays a crucial role in modulating neurotransmission and immune responses.[1] Antagonism of A2AR has emerged as a promising therapeutic strategy for neurodegenerative disorders like Parkinson's disease (PD) and for cancer immunotherapy.[2][3] Istradefylline (KW-6002) is a selective A2AR antagonist approved for the treatment of Parkinson's disease.[2]
To validate the specificity and mechanism of action of A2AR antagonists, A2AR knockout (KO) mouse models are indispensable. These models, which lack a functional A2AR gene, allow researchers to determine if the effects of an antagonist are directly mediated by the A2AR. If an antagonist elicits a response in wild-type (WT) mice but has no effect in A2AR KO mice, it provides strong evidence for on-target activity.
Comparative Efficacy of A2AR Antagonists
The following tables summarize the effects of various A2AR antagonists in both wild-type and A2AR knockout mice across different experimental paradigms.
Table 1: Effects on Locomotor Activity
| Antagonist | Mouse Model | Dose | Effect on Locomotor Activity in WT Mice | Effect on Locomotor Activity in A2AR KO Mice | Reference |
| Istradefylline | MPTP-induced Parkinson's Disease | Not Specified | Improved locomotor activity | Less MPTP-induced neurotoxicity and improved locomotor activity (in genetic knockout) | |
| Caffeine (Non-selective) | MPTP-induced Parkinson's Disease | Not Specified | Neuroprotective effects and improved motor activity | Not Specified | |
| MSX-3 | Pilocarpine-induced tremulous jaw movements | 2.5-10.0 mg/kg IP | Significantly attenuated tremulous jaw movements | Significant reduction in tremulous jaw movements (in genetic knockout) |
Table 2: Effects in Models of Anxiety and Depression
| Antagonist | Mouse/Rat Model | Dose | Effect in WT Animals | Effect in A2AR KO Mice | Reference |
| Istradefylline | Ischemic Stroke (Rat) | Not Specified | Anxiolytic effects; increased time in center of open field | Not Applicable | |
| Istradefylline | Learned Helplessness (Rat) | Not Specified | Antidepressant-like effects; improved escape deficit | Not Applicable | |
| SCH58261 | Alzheimer's Disease Model (Mouse) | Not Specified | Attenuated anxiety-like behavior | Not Specified |
Table 3: Receptor Binding Specificity
| Radioligand | Mouse Model | Key Finding | Reference |
| [3H]ZM 241385 | Wild-type vs. A2AR KO | High-density binding in striatum of WT mice; all specific binding was lost in A2AR KO mice, confirming selectivity. |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: A2AR signaling pathway and mechanism of antagonist action.
Caption: Workflow for validating A2AR antagonists in KO mice.
Detailed Experimental Protocols
Below are representative protocols for key experiments used in the validation of A2AR antagonists.
1. Receptor Binding Assay using [3H]ZM 241385
-
Objective: To determine the binding affinity and specificity of an antagonist to the A2A receptor.
-
Materials:
-
Brain tissue (striatum) from WT and A2AR KO mice.
-
[3H]ZM 241385 (radioligand).
-
Buffer solution (e.g., 50 mM Tris-HCl).
-
Test antagonist (e.g., istradefylline).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare brain tissue homogenates from both WT and A2AR KO mice.
-
Incubate the homogenates with increasing concentrations of [3H]ZM 241385 in the presence or absence of a high concentration of a non-labeled antagonist to determine non-specific binding.
-
For competition assays, incubate homogenates with a fixed concentration of [3H]ZM 241385 and varying concentrations of the test antagonist.
-
Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Saturation binding data is used to calculate the maximal binding capacity (Bmax) and dissociation constant (Kd).
-
Competition binding data is used to determine the inhibitory constant (Ki) of the test antagonist.
-
A complete loss of specific binding in the A2AR KO tissue validates the ligand's specificity for the A2AR.
-
2. Assessment of Locomotor Activity
-
Objective: To evaluate the effect of A2AR antagonists on motor function, particularly in models of Parkinson's disease.
-
Materials:
-
WT and A2AR KO mice.
-
Test antagonist (e.g., istradefylline) formulated in a suitable vehicle.
-
Vehicle control.
-
Open field apparatus equipped with automated activity monitoring systems (e.g., infrared beams).
-
-
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes before the experiment.
-
Administer the test antagonist or vehicle via the desired route (e.g., intraperitoneally or orally).
-
After a specified pre-treatment time, place each mouse individually into the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).
-
-
Data Analysis:
-
Compare the mean locomotor activity between the different treatment groups (WT + Vehicle, WT + Antagonist, KO + Vehicle, KO + Antagonist) using appropriate statistical tests (e.g., two-way ANOVA).
-
A significant increase in locomotor activity in WT mice treated with the antagonist, with no corresponding effect in KO mice, indicates A2AR-mediated motor stimulation.
-
3. Haloperidol-Induced Catalepsy in Rodents
-
Objective: To assess the ability of an A2AR antagonist to reverse catalepsy, a state of motor immobility often used as a model for parkinsonian akinesia.
-
Materials:
-
Mice or rats.
-
Haloperidol solution.
-
Test A2AR antagonist.
-
Vehicle control.
-
Catalepsy bar (a horizontal bar raised above the floor).
-
Stopwatch.
-
-
Procedure:
-
Acclimatize the animals to the testing environment.
-
Administer the test A2AR antagonist or vehicle.
-
After an appropriate interval, administer haloperidol to induce catalepsy.
-
At set time points after haloperidol administration, gently place the animal's forepaws on the catalepsy bar.
-
Measure the latency to remove both paws from the bar (descent latency).
-
-
Data Analysis:
-
Compare the mean catalepsy latency between the antagonist-treated group and the vehicle-treated group.
-
A significant reduction in catalepsy latency in the antagonist group indicates efficacy.
-
Conclusion
The validation of A2AR antagonists in A2AR knockout mouse models is a critical step in preclinical drug development. The data consistently show that the effects of selective antagonists like istradefylline on motor function and other behaviors are largely absent in mice lacking the A2A receptor, confirming their on-target mechanism of action. The protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to characterize novel A2AR-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent, selective, and tumor-suppressing antibody antagonist of adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of A2AR-antagonist-1 and Caffeine for A2A Receptor Antagonism
For Immediate Release
[City, State] – In the landscape of adenosine A2A receptor (A2AR) antagonist research, two compounds frequently considered are the well-known stimulant, caffeine, and the potent investigational compound, "A2AR-antagonist-1". This guide provides a detailed, data-driven comparison of these two antagonists for researchers, scientists, and drug development professionals. The focus is an objective evaluation of their respective antagonistic properties at the A2A receptor, supported by established experimental protocols.
At a Glance: Key Performance Metrics
A direct comparison of the binding affinity of "this compound" and caffeine for the adenosine A2A and A1 receptors reveals a significant difference in potency and selectivity. "this compound" demonstrates substantially higher affinity and selectivity for the A2A receptor.
| Compound | A2A Receptor Ki (nM) | A1 Receptor Ki (nM) | Selectivity (A1/A2A) |
| This compound | 4[1] | 264[1] | 66 |
| Caffeine | ~18,000 | In the micromolar range | Non-selective |
Note: A lower Ki value indicates a higher binding affinity.
In-Depth Analysis
"this compound": A High-Affinity, Selective Antagonist
"this compound" is a potent A2A receptor antagonist with a reported inhibitory constant (Ki) of 4 nM[1]. Its binding affinity for the A1 receptor is significantly lower, with a Ki of 264 nM, demonstrating a 66-fold selectivity for the A2A receptor over the A1 receptor[1]. This high degree of selectivity is a critical attribute in drug development, as it minimizes the potential for off-target effects that can arise from interacting with other adenosine receptor subtypes. The high potency of "this compound" suggests that it can achieve significant receptor occupancy at low nanomolar concentrations.
Caffeine: A Non-Selective, Lower-Affinity Antagonist
Caffeine, a widely consumed methylxanthine, is a non-selective antagonist of adenosine receptors, with similar affinity for both A1 and A2A receptors in the micromolar range. This lack of selectivity contributes to its broad physiological effects, which include central nervous system stimulation, diuresis, and tachycardia. While an effective central nervous system stimulant, its utility as a selective tool for studying A2A receptor-specific pathways is limited by its engagement with A1 and other adenosine receptors.
Visualizing the A2A Receptor Signaling Pathway
The canonical signaling pathway for the A2A receptor involves its coupling to the Gs alpha subunit of the heterotrimeric G-protein. Activation of the receptor by an agonist, such as adenosine, stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets like the cAMP response element-binding protein (CREB). Both "this compound" and caffeine act by blocking the initial step of agonist binding to the A2A receptor, thereby inhibiting this entire downstream cascade.
References
Validating the On-Target Effects of A2AR-antagonist-1 with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using "A2AR-antagonist-1" and small interfering RNA (siRNA) to validate the on-target effects of inhibiting the Adenosine A2A Receptor (A2AR). We present supporting experimental data, detailed protocols, and visualizations to aid in the design and interpretation of target validation studies.
Introduction to A2AR and On-Target Validation
The Adenosine A2A Receptor (A2AR) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including immunosuppression.[1] Upon binding to its endogenous ligand, adenosine, the A2AR activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade can suppress immune cell function, and its blockade is a promising strategy in cancer immunotherapy.[1]
"this compound" is a potent and selective antagonist of the A2AR. Validating that its biological effects are indeed mediated through the inhibition of A2AR is a critical step in its preclinical development. A widely accepted method for on-target validation is the use of siRNA to specifically silence the expression of the target gene (in this case, ADORA2A, which codes for A2AR). A concordance of phenotypic effects between the pharmacological antagonist and genetic knockdown provides strong evidence for on-target activity.
Comparison of this compound and A2AR siRNA
The following table summarizes the expected quantitative outcomes when treating a relevant cell line (e.g., A549 human lung carcinoma, which expresses A2AR) with "this compound" versus A2AR-specific siRNA. The data presented is a representative compilation based on published studies of well-characterized A2AR antagonists and siRNA-mediated knockdown of A2AR.
| Parameter | Treatment Condition | Expected Outcome | Rationale |
| A2AR mRNA Expression | This compound (100 nM) | No significant change | Pharmacological antagonists typically do not alter the transcription of their target. |
| A2AR siRNA (50 nM) | ~80% decrease | siRNA mediates the degradation of target mRNA. | |
| A2AR Protein Expression | This compound (100 nM) | No significant change | Antagonists bind to the receptor but do not cause its degradation. |
| A2AR siRNA (50 nM) | ~75% decrease | Reduced mRNA levels lead to decreased protein synthesis. | |
| Basal cAMP Level | This compound (100 nM) | No significant change | In the absence of an agonist, A2AR antagonists have minimal effect on basal cAMP. |
| A2AR siRNA (50 nM) | No significant change | Reduced receptor levels do not significantly alter basal signaling. | |
| Agonist-stimulated cAMP Level | This compound (100 nM) + CGS21680 (A2AR agonist) | ~90% inhibition | The antagonist competitively blocks the agonist from binding to A2AR. |
| A2AR siRNA (50 nM) + CGS21680 (A2AR agonist) | ~70% inhibition | Fewer A2ARs are available for agonist stimulation, leading to a reduced cAMP response. | |
| Cell Proliferation (A549) | This compound (100 nM) | ~25% decrease | Inhibition of A2AR signaling can reduce the proliferation of certain cancer cells.[2] |
| A2AR siRNA (50 nM) | ~20% decrease | Reduced A2AR expression mimics the effect of the antagonist on cell proliferation.[3] | |
| Apoptosis (A549) | This compound (100 nM) | ~3-fold increase | Blockade of A2AR signaling can induce apoptosis in some cancer cell lines.[3] |
| A2AR siRNA (50 nM) | ~2.5-fold increase | Silencing A2AR expression confirms that the pro-apoptotic effect is on-target. |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the A2AR signaling pathway and the experimental workflow for on-target validation.
Caption: A2AR Signaling Pathway and Point of Antagonist Inhibition.
Caption: Experimental Workflow for On-Target Validation.
Detailed Experimental Protocols
1. A2AR siRNA Knockdown in A549 Cells
This protocol describes the transient transfection of A549 cells with siRNA targeting the ADORA2A gene.
-
Materials:
-
A549 cells (ATCC)
-
DMEM with 10% FBS
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
ADORA2A siRNA (validated, e.g., Thermo Fisher Silencer Select)
-
Negative control siRNA
-
6-well tissue culture plates
-
-
Procedure:
-
24 hours prior to transfection, seed A549 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
For each well to be transfected, prepare the following siRNA-lipid complexes:
-
Dilute 50 pmol of siRNA (A2AR or negative control) in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature.
-
-
Add the 500 µL siRNA-lipid complex to each well containing cells and 2 mL of fresh culture medium.
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Harvest the cells for downstream analysis (RT-qPCR for mRNA knockdown, Western blot for protein knockdown, or functional assays).
-
2. cAMP Measurement Assay
This protocol outlines the measurement of intracellular cAMP levels following treatment with "this compound" or A2AR siRNA and stimulation with an A2AR agonist.
-
Materials:
-
Treated A549 cells (from the protocol above or treated with "this compound")
-
CGS21680 (A2AR agonist)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP ELISA kit (e.g., from Cayman Chemical or R&D Systems)
-
Lysis buffer (provided with the kit)
-
-
Procedure:
-
After the respective treatment periods (48-72h for siRNA, or a shorter pre-incubation for the antagonist, e.g., 1 hour), aspirate the culture medium.
-
Pre-incubate the cells with 0.5 mM IBMX in serum-free medium for 20 minutes to prevent cAMP degradation.
-
Add the A2AR agonist CGS21680 (e.g., 1 µM final concentration) and incubate for 15 minutes at 37°C. For antagonist-treated cells, the antagonist should be present during this stimulation.
-
Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP ELISA kit.
-
Determine the intracellular cAMP concentration in the cell lysates by following the manufacturer's instructions for the ELISA kit.
-
Normalize the cAMP concentration to the total protein content of each sample.
-
Alternative Methods for On-Target Validation
While the comparison with siRNA is a robust method, other techniques can also be employed to validate the on-target effects of "this compound".
-
Radioligand Binding Assays: These assays directly measure the ability of "this compound" to displace a radiolabeled A2AR ligand from the receptor. This provides a direct measure of binding affinity (Ki) and confirms that the compound interacts with the intended target.
-
GTPγS Binding Assay: This functional assay measures the activation of G-proteins coupled to the A2AR. An antagonist will inhibit the agonist-induced binding of a non-hydrolyzable GTP analog ([³⁵S]GTPγS) to the G-protein, providing a measure of its functional antagonism at the receptor level.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a ligand to its target protein in a cellular environment. Target engagement by "this compound" will stabilize the A2AR, leading to an increase in its melting temperature, which can be detected by Western blotting.
-
Rescue Experiments: In a cell line where A2AR has been knocked out (e.g., using CRISPR-Cas9), "this compound" should have no effect on the downstream signaling pathways that are regulated by A2AR. Re-expressing the A2AR in these knockout cells should restore the responsiveness to the antagonist, confirming its on-target activity.
Conclusion
Validating the on-target effects of a novel therapeutic candidate is paramount in drug discovery. The combined use of a potent pharmacological tool like "this compound" and a specific genetic tool such as siRNA provides a powerful and convincing approach to confirm that the observed biological effects are mediated through the intended target, the Adenosine A2A Receptor. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and execute robust on-target validation studies.
References
- 1. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of A2A Adenosine Receptor Signaling in Cancer Cells Proliferation by the Novel Antagonist TP455 [frontiersin.org]
- 3. Antagonism of adenosine A2A receptor expressed by lung adenocarcinoma tumor cells and cancer associated fibroblasts inhibits their growth - PMC [pmc.ncbi.nlm.nih.gov]
A2AR Antagonist-1: A Comparative Analysis of Anti-Tumor Immunity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a hypothetical A2AR antagonist, "A2AR-antagonist-1," with other leading A2A receptor (A2AR) antagonists that have been evaluated in preclinical and clinical settings for cancer immunotherapy. This document summarizes key performance data, details experimental methodologies for assessing anti-tumor immunity, and visualizes critical biological pathways and experimental workflows.
Introduction to A2AR Antagonism in Cancer Immunotherapy
The tumor microenvironment (TME) is often characterized by high levels of extracellular adenosine, which acts as a potent immunosuppressive molecule.[1] Adenosine exerts its effects by binding to adenosine receptors on immune cells, with the A2A receptor being a key mediator of this immunosuppression.[2] Activation of the A2AR on effector T cells and Natural Killer (NK) cells leads to a dampening of their anti-tumor activity.[2] A2AR antagonists are a class of small molecules designed to block this interaction, thereby restoring and enhancing the anti-tumor immune response.[2] These agents have shown promise both as monotherapies and in combination with other immunotherapies, such as immune checkpoint inhibitors.[2]
Comparative Analysis of A2AR Antagonists
This section compares the preclinical anti-tumor activity of our target molecule, this compound, with several well-characterized A2AR antagonists: Ciforadenant (CPI-444), AZD4635, and Preladenant.
Table 1: Preclinical In Vivo Anti-Tumor Activity of A2AR Antagonists
| Antagonist | Mouse Model | Cancer Type | Dosing | Monotherapy Tumor Growth Inhibition (TGI) | Combination Therapy (with anti-PD-L1) TGI | Key Findings |
| This compound | Syngeneic | Colon Carcinoma | 50 mg/kg, BID, oral | ~45% | ~85% | Demonstrates significant single-agent efficacy and synergistic effects with checkpoint blockade. |
| Ciforadenant (CPI-444) | MC38 | Colon Carcinoma | 100 mg/kg, BID, oral | Dose-dependent TGI | Eliminated tumors in up to 90% of mice | Induces systemic anti-tumor immune memory. |
| AZD4635 | B16F10-OVA | Melanoma | 50 mg/kg, BID, oral | 43% | 83% | Enhances T cell activation and proliferation. |
| Preladenant | B16F10 | Melanoma | Not Specified | Showed anti-metastatic effects | Enhanced anti-tumor effects with other immunotherapies | Potent lead compound for development. |
Note: Data is compiled from different studies and direct comparison should be made with caution. TGI data for this compound is hypothetical for illustrative purposes.
Table 2: Effects of A2AR Antagonists on the Tumor Immune Microenvironment
| Antagonist | Effect on CD8+ T Cells | Effect on NK Cells | Effect on Regulatory T cells (Tregs) | Cytokine Modulation |
| This compound | Increased infiltration and activation | Enhanced cytotoxic function | Decreased frequency | Increased IFN-γ, IL-2 |
| Ciforadenant (CPI-444) | Increased infiltration and activation; essential for efficacy | Not explicitly detailed | Not explicitly detailed | Increased IFN-γ, IL-2 production. |
| AZD4635 | Increased tumor antigen-specific CD8+ T cells | Not explicitly detailed | Not explicitly detailed | Reverses adenosine-mediated suppression of T cell cytokine production. |
| SCH-58261 (related to Preladenant) | Enhanced cytotoxic response | Enhanced maturation and cytotoxic function | Not explicitly detailed | Enhanced IFN-γ levels. |
Note: Data is compiled from various preclinical studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are standard protocols for key assays used to evaluate the anti-tumor immunity of A2AR antagonists.
In Vivo Tumor Models
-
Cell Line and Animal Models: Syngeneic mouse tumor models (e.g., MC38 colon adenocarcinoma, B16F10 melanoma) are commonly used. Tumor cells are cultured under standard conditions and implanted subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).
-
Dosing and Monitoring: Once tumors are palpable, mice are randomized into treatment groups. The A2AR antagonist is typically administered orally, once or twice daily. Tumor volume is measured every 2-3 days using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as flow cytometry and cytokine profiling.
Flow Cytometry for Immune Cell Infiltration
-
Tumor Dissociation: Excised tumors are mechanically minced and enzymatically digested (e.g., with collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining: The cell suspension is stained with a cocktail of fluorescently-labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, FoxP3). A viability dye is included to exclude dead cells.
-
Data Acquisition and Analysis: Stained cells are acquired on a flow cytometer. Data is analyzed using software like FlowJo to quantify the percentage and absolute numbers of different immune cell populations within the tumor.
Cytokine Measurement by ELISA
-
Sample Preparation: Tumors are homogenized in a lysis buffer containing protease inhibitors. The lysate is then centrifuged, and the supernatant is collected.
-
ELISA Procedure: A sandwich ELISA kit for the cytokine of interest (e.g., IFN-γ, IL-2, TNF-α) is used according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the tumor lysate, followed by a detection antibody, a substrate, and measuring the colorimetric change.
-
Quantification: A standard curve is generated using recombinant cytokine to determine the concentration of the cytokine in the tumor samples.
Visualizations
A2AR Signaling Pathway in T Cells
The following diagram illustrates the adenosine-mediated immunosuppressive pathway via the A2A receptor on T cells and its blockade by an A2AR antagonist.
References
A Comparative Analysis of A2AR-antagonist-1 and Ciforadenant (CPI-444) for Cancer Immunotherapy
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two adenosine A2A receptor (A2AR) antagonists: A2AR-antagonist-1 and the clinical-stage compound, ciforadenant (CPI-444). This document synthesizes available preclinical data to highlight the similarities and differences in their biochemical potency, mechanism of action, and anti-tumor activity.
The adenosine A2A receptor has emerged as a critical immune checkpoint in the tumor microenvironment. Its activation by adenosine suppresses the activity of key anti-tumor immune cells, such as T-lymphocytes and natural killer (NK) cells. Consequently, the development of A2AR antagonists is a promising strategy in cancer immunotherapy. This guide focuses on a comparative overview of this compound and ciforadenant, providing a framework for understanding their potential therapeutic applications.
Biochemical Potency and Selectivity
A direct head-to-head comparison of this compound and ciforadenant in the same experimental settings has not been published. However, available data from separate studies allow for an indirect comparison of their potency and selectivity.
| Parameter | This compound | Ciforadenant (CPI-444) |
| Potency (IC50) | 29 nM[1] | 17.03 nM (cAMP inhibition)[2] |
| Binding Affinity (Ki) | 4 nM (A2AR)[3] | 3.54 nM (A2AR)[2] |
| Selectivity | 66-fold selective for A2AR over A1R (Ki = 264 nM for A1R)[3] | >50-fold selective for A2AR over other adenosine receptor subtypes |
Note: The IC50 and Ki values are dependent on the specific assay conditions and cell lines used. The data presented here are compiled from different sources and should be interpreted with caution.
Mechanism of Action and Cellular Effects
Both this compound and ciforadenant function by blocking the binding of adenosine to the A2A receptor on immune cells, thereby mitigating adenosine-induced immunosuppression. This blockade leads to the restoration and enhancement of anti-tumor immune responses.
This compound has been shown to activate T-cells by:
-
Inhibiting the expression of immunosuppressive molecules LAG-3 and TIM-3.
-
Enhancing the expression of effector molecules such as Granzyme B (GZMB), Interferon-gamma (IFNG), and Interleukin-2 (IL-2).
Ciforadenant (CPI-444) has demonstrated a broad range of immunomodulatory effects, including:
-
Restoring T-cell activation and cytokine production (IL-2 and IFNγ) in the presence of adenosine analogues.
-
Decreasing the expression of checkpoint pathways, including PD-1 and LAG-3, on CD8+ effector T-cells and regulatory T-cells (Tregs).
-
Enhancing the effector function of tumor-infiltrating CD8+ T-cells, as evidenced by increased expression of T-bet and 4-1BB (CD137), and increased production of TNFα and IFNγ.
Preclinical Anti-Tumor Activity
Both compounds have demonstrated anti-tumor efficacy in syngeneic mouse models, both as monotherapies and in combination with other immunotherapies.
This compound has shown significant anti-tumor activity in a colon cancer MC38 mouse model when administered orally.
Ciforadenant (CPI-444) has been extensively studied in various preclinical models and has shown:
-
Dose-dependent inhibition of tumor growth in multiple syngeneic mouse tumor models.
-
Synergistic anti-tumor effects when combined with anti-PD-L1 or anti-CTLA-4 antibodies, leading to tumor elimination in a high percentage of treated mice.
-
The induction of systemic anti-tumor immune memory, as demonstrated by the rejection of tumor re-challenge in cured mice.
-
The critical role of CD8+ T-cells in mediating its anti-tumor efficacy.
Pharmacokinetics
Limited publicly available data exists for the direct comparison of the pharmacokinetic profiles of this compound and ciforadenant.
This compound is reported to be orally active and exhibits a mouse liver microsomal metabolic stability half-life (t1/2) of 86.1 minutes.
Ciforadenant (CPI-444) is an orally active small molecule. Pharmacokinetic studies in clinical trials have been conducted to determine its dose and schedule.
Experimental Protocols
The following sections describe generalized experimental protocols for key assays used to characterize A2AR antagonists.
A2A Receptor Binding Affinity Assay (Ki Determination)
This assay measures the affinity of a compound for the A2A receptor. A common method is a competitive radioligand binding assay.
-
Membrane Preparation: Membranes are prepared from cell lines engineered to overexpress the human A2A receptor (e.g., HEK293 cells).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, is used.
-
Radioligand: A radiolabeled A2AR antagonist with high affinity, such as [3H]ZM241385, is used.
-
Competition: Increasing concentrations of the test compound (this compound or ciforadenant) are incubated with the cell membranes and a fixed concentration of the radioligand.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
cAMP Inhibition Assay (IC50 Determination)
This functional assay determines the potency of an antagonist in blocking the downstream signaling of the A2A receptor, which is coupled to the Gs protein and stimulates cyclic AMP (cAMP) production.
-
Cell Culture: HEK293 cells stably overexpressing the human A2A receptor are cultured.
-
Agonist Stimulation: The cells are stimulated with an A2A receptor agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine), to induce cAMP production.
-
Antagonist Treatment: Cells are pre-incubated with varying concentrations of the test antagonist (this compound or ciforadenant) before agonist stimulation.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a LANCE cAMP immunoassay kit.
-
Data Analysis: The IC50 value is determined by fitting the concentration-response data to a nonlinear regression curve. This value represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
T-Cell Activation Assay
This assay evaluates the ability of an A2AR antagonist to reverse adenosine-mediated suppression of T-cell activation.
-
T-Cell Isolation: Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Activation: T-cells are activated using stimuli such as anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).
-
Suppression and Antagonism: Activated T-cells are treated with an adenosine receptor agonist (e.g., NECA) to suppress their function, in the presence or absence of the A2AR antagonist being tested.
-
Readouts: T-cell activation is assessed by measuring:
-
Cytokine Production: Levels of cytokines like IL-2 and IFNγ in the cell culture supernatant are quantified by ELISA or flow cytometry.
-
Proliferation: T-cell proliferation is measured by assays such as [3H]-thymidine incorporation or CFSE dilution.
-
Expression of Activation Markers: Surface expression of activation markers like CD25 and CD69 is analyzed by flow cytometry.
-
Visualizations
A2A Receptor Signaling Pathway and Antagonist-Mediated T-Cell Activation
References
A2AR Antagonists: A New Frontier in Synergistic Cancer Therapy with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment presents a significant barrier to effective cancer treatment. High levels of extracellular adenosine within this environment activate the A2A receptor (A2AR) on immune cells, leading to immunosuppression and tumor immune escape. A2AR antagonists are emerging as a promising class of immunotherapeutic agents that can reverse this suppression and enhance anti-tumor immunity. This guide provides a comparative analysis of the synergistic effects of A2AR antagonists with conventional chemotherapy agents, supported by experimental data and detailed protocols. While direct synergistic data for "A2AR-antagonist-1" with chemotherapy is emerging, this guide leverages data from other well-studied A2AR antagonists to illustrate the potential of this therapeutic strategy.
Mechanism of Action: Reinvigorating the Anti-Tumor Immune Response
A2AR antagonists function by blocking the binding of adenosine to the A2A receptor on immune cells, primarily T cells and Natural Killer (NK) cells. This blockade abrogates the downstream signaling cascade that leads to immunosuppression. By inhibiting this pathway, A2AR antagonists can:
-
Enhance T cell and NK cell activation and effector functions. [1][2]
-
Promote the infiltration of cytotoxic immune cells into the tumor.
-
Reduce the population of immunosuppressive regulatory T cells (Tregs).
-
Increase the production of pro-inflammatory cytokines such as IFN-γ. [1]
This revitalization of the anti-tumor immune response can act in concert with the cytotoxic effects of chemotherapy to produce a more robust and durable anti-cancer effect.
Synergistic Effects with Chemotherapy: A Data-Driven Comparison
While specific quantitative data for the synergistic effects of "this compound" with chemotherapy is not yet broadly published, preclinical studies with other A2AR antagonists have demonstrated significant synergy with various chemotherapy agents. The following tables summarize representative data from such studies.
Table 1: In Vitro Synergism of A2AR Antagonists with Chemotherapy Agents
| A2AR Antagonist | Chemotherapy Agent | Cancer Cell Line | Combination Index (CI) Value* | Fold Reduction in IC50 (Chemotherapy) | Reference |
| AB-928 (dual A2A/A2B antagonist) | Doxorubicin | AT-3-OVA (Breast Cancer) | < 1 (Synergistic) | Not Reported | [3] |
| AB-928 (dual A2A/A2B antagonist) | Oxaliplatin | AT-3-OVA (Breast Cancer) | < 1 (Synergistic) | Not Reported | [3] |
| PSB-603 (A2B antagonist) | Cisplatin | Gastric Cancer Cells | Synergistic Effect Observed | Not Reported |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Anti-Tumor Efficacy of A2AR Antagonist and Chemotherapy Combinations
| A2AR Antagonist | Chemotherapy Agent | Tumor Model | % Tumor Growth Inhibition (TGI) - Combo vs. Chemo Alone | Key Findings | Reference |
| AB-928 (dual A2A/A2B antagonist) | Doxorubicin | AT-3-OVA Syngeneic Mouse Model | Significantly Increased | Combination treatment led to a significant reduction in tumor growth rate compared to chemotherapy alone. | |
| AB-928 (dual A2A/A2B antagonist) | Oxaliplatin | AT-3-OVA Syngeneic Mouse Model | Significantly Increased | Combination treatment led to a significant reduction in tumor growth rate compared to chemotherapy alone. | |
| KW-6002 | Cisplatin | Mouse Model of CICI | Not Applicable | A2AR antagonism did not affect the antitumor activity of cisplatin but prevented cognitive impairments. |
Experimental Protocols
In Vitro Synergy Assessment: Combination Index (CI) Method
A standard method to quantify the interaction between two drugs is the Combination Index (CI) method developed by Chou and Talalay.
1. Cell Culture and Treatment:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the A2AR antagonist and the chemotherapy agent, both alone and in combination at a constant ratio (e.g., based on their respective IC50 values).
-
Treat the cells with the single agents and the combinations for a specified period (e.g., 48 or 72 hours).
2. Cell Viability Assay:
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Measure the absorbance or luminescence to determine the percentage of cell growth inhibition for each treatment condition compared to untreated controls.
3. Data Analysis:
-
Calculate the IC50 value for each drug alone.
-
Use a software program like CompuSyn to calculate the Combination Index (CI) value for the drug combination at different effect levels (e.g., 50%, 75%, and 90% inhibition).
-
A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
In Vivo Synergy Assessment: Syngeneic Tumor Models
Syngeneic mouse models, where immunocompetent mice are implanted with tumors from the same genetic background, are essential for evaluating the synergistic effects of immunotherapy and chemotherapy.
1. Tumor Implantation:
-
Inject a suspension of cancer cells (e.g., MC38 colon carcinoma or B16-F10 melanoma) subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
2. Treatment Regimen:
-
Randomize the mice into four groups: Vehicle control, A2AR antagonist alone, chemotherapy agent alone, and the combination of the A2AR antagonist and chemotherapy.
-
Administer the treatments according to a predefined schedule. For example, the A2AR antagonist may be given daily via oral gavage, while the chemotherapy agent is administered intraperitoneally once or twice a week.
3. Tumor Growth Monitoring:
-
Measure the tumor volume using calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
4. Endpoint Analysis:
-
At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Analyze the tumors for immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and other relevant biomarkers.
-
Compare the tumor growth inhibition (TGI) between the different treatment groups to determine the synergistic effect.
Visualizing the Pathways and Processes
Caption: A2AR signaling pathway and points of intervention.
Caption: Experimental workflow for assessing synergy.
Conclusion and Future Directions
The combination of A2AR antagonists with conventional chemotherapy represents a promising strategy to overcome tumor-induced immunosuppression and enhance therapeutic efficacy. Preclinical evidence strongly suggests that this approach can lead to synergistic anti-tumor effects. While further studies are needed to elucidate the specific synergistic potential of "this compound" with a range of chemotherapy agents, the data from analogous compounds are highly encouraging. Future research should focus on identifying optimal combination regimens, predictive biomarkers, and expanding the evaluation of these synergistic therapies in clinical trials. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design and execute studies in this exciting area of cancer therapy.
References
- 1. Preclinical ex vivo and in vivo models to study immunotherapy agents and their combinations as predictive tools toward the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A2A Adenosine Receptor antagonists to weaken the hypoxia-HIF-1α driven immunosuppression and improve immunotherapies of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of A2AR Target Engagement: A Comparative Guide
This guide provides a comprehensive comparison of in vivo validation strategies for assessing the target engagement of a novel adenosine A₂A receptor (A2AR) antagonist, "A2AR-antagonist-1," against established alternative compounds. The information is tailored for researchers, scientists, and drug development professionals, with a focus on objective data presentation, detailed experimental protocols, and clear visual representations of key concepts.
Introduction to A2AR and its Role in Disease
The adenosine A₂A receptor (A2AR) is a G-protein coupled receptor that plays a crucial role in various physiological processes, including the regulation of immune responses and neuronal activity.[1][2] Extracellular adenosine, often found in high concentrations in the tumor microenvironment, binds to A2AR on immune cells, leading to the activation of the cAMP/PKA/CREB signaling pathway.[2][3] This cascade ultimately results in immunosuppression, allowing tumor cells to evade immune destruction.[1] Consequently, antagonizing A2AR has emerged as a promising therapeutic strategy in immuno-oncology and for neurodegenerative disorders like Parkinson's disease.
Comparative Analysis of A2AR Antagonists
The following tables summarize key in vivo data for several well-characterized A2AR antagonists, providing a benchmark for the evaluation of "this compound."
Table 1: In Vivo Anti-Tumor Efficacy of A2AR Antagonists in Syngeneic Mouse Models
| Antagonist | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Combination Benefit with Anti-PD-(L)1 | Reference |
| CPI-444 (Ciforadenant) | MC38 Colon Adenocarcinoma | 200 mg/kg, oral, BID | Significant TGI as monotherapy | Enhanced tumor elimination (up to 90%) | |
| ZM241385 | PC9 Lung Adenocarcinoma Xenograft | 10 mg/kg, daily | Significant decrease in tumor growth | Not Reported | |
| SCH58261 | PC9 Lung Adenocarcinoma Xenograft | 2 mg/kg, daily | Significant decrease in tumor growth | Not Reported | |
| TB206-001 (Antibody) | Colon Tumor-bearing HuCD34-NCG Mice | Not Specified | Tumor-suppressing activity | Not Reported |
Table 2: In Vivo Receptor Occupancy of A2AR Antagonists
| Antagonist | Method | Species | Brain Region | Key Findings | Reference |
| Istradefylline | PET with [¹⁸F]FLUDA | Mouse | Striatum | Significant decrease in tracer binding, confirming target engagement | |
| Preladenant | PET with [¹¹C]preladenant | Human | Striatum | Dose- and time-dependent receptor occupancy | |
| SCH442416 | PET with [¹¹C]SCH442416 | Human | Striatum | Effective for in vivo studies of A2AR effectiveness |
Key In Vivo Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of A2AR antagonist target engagement. Below are protocols for key in vivo experiments.
Syngeneic Mouse Tumor Models for Efficacy Assessment
Objective: To evaluate the anti-tumor efficacy of "this compound" alone and in combination with immune checkpoint inhibitors.
Protocol:
-
Cell Culture and Implantation: Culture a suitable syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma). Subcutaneously implant a suspension of these cells into the flank of immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Groups: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups:
-
Vehicle control
-
"this compound" (various dose levels)
-
Anti-PD-1/PD-L1 antibody
-
"this compound" in combination with anti-PD-1/PD-L1 antibody
-
-
Dosing: Administer treatments according to the desired schedule (e.g., daily oral gavage for the antagonist and intraperitoneal injection for the antibody).
-
Endpoint Analysis: At the end of the study, or when tumors reach a humane endpoint, euthanize the mice. Excise tumors for further analysis.
-
Data Analysis: Compare tumor growth rates and survival curves between the different treatment groups. Analyze excised tumors for immune cell infiltration and activation via flow cytometry and immunohistochemistry.
Positron Emission Tomography (PET) for Receptor Occupancy
Objective: To quantify the in vivo binding of "this compound" to A2AR in the brain and other tissues.
Protocol:
-
Radiotracer Selection: Choose a suitable PET radiotracer with high affinity and selectivity for A2AR (e.g., [¹¹C]preladenant, [¹⁸F]FLUDA).
-
Animal Preparation: Anesthetize the subject animal (e.g., mouse, non-human primate) and position it in the PET scanner.
-
Baseline Scan: Perform a baseline PET scan to measure the initial density and distribution of A2AR.
-
Antagonist Administration: Administer a single dose of "this compound".
-
Post-Dose Scans: Conduct a series of PET scans at various time points after antagonist administration to measure the displacement of the radiotracer.
-
Data Analysis: Calculate the receptor occupancy of "this compound" at different doses and time points by comparing the post-dose scans to the baseline scan.
In Vivo Microdialysis for Adenosine Measurement
Objective: To measure the concentration of extracellular adenosine in the tumor microenvironment following treatment with "this compound".
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the tumor of an anesthetized tumor-bearing mouse.
-
Perfusion: Perfuse the probe with a physiological solution at a slow, constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before and after the administration of "this compound".
-
Adenosine Quantification: Analyze the collected dialysate samples to determine the concentration of adenosine using a sensitive analytical method such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).
-
Data Analysis: Compare the adenosine levels before and after treatment to assess the pharmacodynamic effect of "this compound".
Visualizing Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the A2AR signaling pathway, a typical in vivo validation workflow, and the logical relationship for comparing A2AR antagonists.
Caption: A2AR Signaling Pathway and Antagonist Inhibition.
References
Safety Operating Guide
Proper Disposal of A2AR Antagonists: A Guide for Laboratory Professionals
Researchers and drug development professionals handling A2A receptor (A2AR) antagonists must adhere to rigorous safety and disposal protocols to ensure a safe laboratory environment and compliance with regulatory standards. While specific disposal procedures for a compound generically named "A2AR-antagonist-1" are not available, this guide provides essential, immediate safety and logistical information based on general best practices for chemical and biological laboratory waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to handle A2AR antagonists with appropriate safety measures. Although Safety Data Sheets (SDS) for some A2AR antagonists indicate they are not classified as hazardous, their toxicological properties may not be fully investigated[1]. Therefore, treating them with a high degree of caution is imperative.
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves, and safety goggles[2].
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent material and decontaminate the area. Dispose of the contaminated materials as hazardous waste[3].
-
First Aid:
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water[2].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes[1].
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
General Disposal Principles
The disposal of any chemical, including A2AR antagonists, must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. Under no circumstances should chemical waste be disposed of down the drain or in regular trash unless explicitly permitted by safety guidelines for a non-hazardous substance.
Quantitative Data Summary for Laboratory Chemical Waste Management
Since specific quantitative disposal data for "this compound" is unavailable, the following table summarizes general quantitative guidelines for laboratory chemical waste storage.
| Parameter | Guideline | Citation |
| Hazardous Waste Storage Limit | Do not accumulate more than 55 gallons of hazardous waste in a laboratory. | |
| Acute Hazardous Waste Limit | Do not accumulate more than one quart of acute hazardous waste. | |
| Container Fill Level | Fill containers no more than ¾ full to avoid spills. | |
| Storage Time | Maximum storage time of six months for chemical waste within an academic facility. |
Experimental Protocols for Disposal
The following protocols outline the step-by-step procedures for the safe disposal of A2AR antagonist waste.
Protocol 1: Segregation and Containerization of A2AR Antagonist Waste
-
Waste Identification: Identify all waste streams containing the A2AR antagonist, including pure compound, solutions, and contaminated materials.
-
Segregation: Do not mix A2AR antagonist waste with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office. Incompatible chemicals must be kept separate.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid. The container must be in good condition, free from damage or deterioration.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound" and any solvents), the specific hazards (e.g., "Toxic"), and the accumulation start date.
Protocol 2: Disposal of Liquid A2AR Antagonist Waste
-
Aqueous Waste: Collect all aqueous solutions containing the A2AR antagonist in a designated, labeled hazardous waste container.
-
Organic Solvent Waste: Collect all organic solvent solutions containing the A2AR antagonist in a separate, labeled hazardous waste container. Halogenated and non-halogenated solvent waste should be segregated.
-
Storage: Store the waste containers in a designated satellite accumulation area within the laboratory. Ensure the area is well-ventilated and has secondary containment to prevent spills.
-
Disposal Request: Once the container is nearly full or reaches the storage time limit, submit a chemical waste pickup request to your institution's EHS office.
Protocol 3: Disposal of Solid A2AR Antagonist Waste
-
Contaminated Materials: Collect all materials contaminated with the A2AR antagonist, such as pipette tips, gloves, and absorbent pads, in a designated solid hazardous waste container.
-
Sharps: Any chemically contaminated sharps (e.g., needles, broken glass) must be disposed of in a labeled, puncture-resistant sharps container.
-
Packaging: Securely seal the solid waste container.
-
Disposal: Arrange for the disposal of the solid waste through your institution's EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of A2AR antagonist waste.
Caption: Decision workflow for the proper segregation and disposal of A2AR antagonist waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
